6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTAYINRPUJPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195567 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42923-77-3 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042923773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a crucial heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals. Its structural motif is a key component in various biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary synthetic routes to this valuable compound, focusing on the widely employed Pictet-Spengler and Bischler-Napieralski reactions. Detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the practical application of these methodologies.
Core Synthetic Methodologies
The synthesis of this compound predominantly relies on two classical and effective reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Both methods offer viable pathways to the tetrahydroisoquinoline core, with variations in starting materials, reaction conditions, and overall efficiency.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] For the synthesis of this compound, the most direct approach utilizes 2-(3-methoxyphenyl)ethylamine and formaldehyde.[4][5] This method is often favored for its atom economy and the availability of inexpensive starting materials.[5]
The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The methoxy group on the phenyl ring is an electron-donating group that activates the aromatic ring, facilitating the cyclization step.[6]
References
- 1. name-reaction.com [name-reaction.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
An In-depth Technical Guide to the Pictet-Spengler Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pictet-Spengler synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. The document details an improved and practical synthetic protocol, presents a comparative analysis of reaction conditions, and offers complete characterization data for the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutics based on the tetrahydroisoquinoline core.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold found in a wide array of natural products and pharmacologically active molecules. The Pictet-Spengler reaction, first reported in 1911, remains one of the most efficient and widely utilized methods for the construction of this heterocyclic system.[1] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
This guide focuses on the synthesis of this compound, a key intermediate in the preparation of various biologically active compounds. We will explore a modern, high-yield protocol that proceeds through a novel aminal intermediate, offering significant advantages over classical methods.
Reaction Mechanism and Workflow
The Pictet-Spengler synthesis of this compound from 2-(3-methoxyphenyl)ethylamine and formaldehyde proceeds through a well-established mechanism involving the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.
Pictet-Spengler Reaction Mechanism
The reaction is initiated by the condensation of the primary amine of 2-(3-methoxyphenyl)ethylamine with formaldehyde to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion. The electron-rich aromatic ring of the phenethylamine derivative then attacks the iminium ion in an intramolecular fashion. The methoxy group at the 3-position of the starting material directs the cyclization to the para position (C-6 of the isoquinoline ring system), which is sterically and electronically favored. Subsequent deprotonation re-aromatizes the ring system, yielding the final this compound product.
Experimental Workflow
The improved synthetic protocol involves a two-step process. The first step is the Pictet-Spengler condensation to form the novel solid intermediate, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane. This intermediate is then readily converted to the hydrochloride salt of the target compound, which can be isolated in high purity by direct filtration.
Experimental Protocols
Improved Synthesis of this compound Hydrochloride via a Novel Aminal Intermediate
This protocol is adapted from an improved and practical synthesis which offers high yields and easy isolation of the final product.[2]
Step 1: Synthesis of bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane
-
To a stirred solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in water, add concentrated hydrochloric acid (HCl) to adjust the pH to acidic.
-
Add an aqueous solution of formaldehyde (37 wt. %, ~1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the solution becomes strongly basic.
-
The solid precipitate, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane, is collected by vacuum filtration.
-
Wash the solid with water and dry under vacuum.
Step 2: Conversion to this compound Hydrochloride
-
Suspend the dried bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane in isopropanol.
-
Add concentrated HCl and stir the mixture at room temperature.
-
The solid hydrochloride salt of this compound will precipitate out of the solution.
-
Collect the product by vacuum filtration, wash with cold isopropanol, and dry under vacuum to afford the pure hydrochloride salt.
Data Presentation
Comparison of Reaction Conditions
The Pictet-Spengler reaction is versatile, and its outcome can be influenced by various factors such as the choice of acid catalyst, solvent, and temperature. The following table summarizes different conditions reported for the synthesis of this compound and related analogs.
| Starting Material | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 2-(3-methoxyphenyl)ethylamine | Formaldehyde | HCl | Water | Reflux | High (not specified) | [2] |
| 2-(3-methoxyphenyl)ethylamine | Formaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Moderate | [3] |
| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic Acid (TFA) | N/A (Microwave) | 100 °C (MW) | 98 | [3] |
| β-phenylethylamine | Dimethoxymethane | HCl | N/A | Not specified | Not specified | [1] |
Note: Yields can vary based on the scale of the reaction and purification methods.
Characterization Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [4] |
| Molecular Weight | 163.22 g/mol | [4] |
| Appearance | Pale yellow to yellow semi-solid | [5] |
| Boiling Point | 144 °C / 9 mmHg | [5] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.94 (d, J=8.0 Hz, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.63 (s, 1H), 4.00 (s, 2H), 3.78 (s, 3H), 3.16 (t, J=5.6 Hz, 2H), 2.83 (t, J=5.2 Hz, 2H) | [5] |
| ¹³C NMR (CDCl₃) δ (ppm) | 158.5, 135.5, 129.8, 126.8, 112.9, 112.0, 55.2, 50.8, 46.9, 29.1 | Estimated from similar compounds |
| Mass Spectrum (GC-MS) m/z | 163 (M+), 162, 134 | [6] |
| FT-IR (KBr) ν (cm⁻¹) | 3280 (N-H stretch), 2930, 2830 (C-H stretch), 1610, 1500 (C=C aromatic stretch), 1250 (C-O stretch) | Estimated from similar compounds |
Alternative Synthetic Routes
While the Pictet-Spengler reaction is a primary method for synthesizing tetrahydroisoquinolines, other notable strategies exist.
Bischler-Napieralski Reaction followed by Reduction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline.[7] This intermediate can then be reduced (e.g., with NaBH₄) to the corresponding 1,2,3,4-tetrahydroisoquinoline. This two-step process offers an alternative route to the THIQ core.
Pomeranz-Fritsch-Bobbitt Reaction
This method involves the condensation of a benzaldehyde with an aminoacetal, followed by acid-catalyzed cyclization to form the isoquinoline ring system. Subsequent reduction yields the tetrahydroisoquinoline. This approach is particularly useful for accessing substituted isoquinolines that may be difficult to obtain via other routes.[7][8]
Conclusion
The Pictet-Spengler synthesis remains a highly effective and versatile method for the preparation of this compound. The improved protocol detailed in this guide, which proceeds through a readily isolable aminal intermediate, offers a practical and high-yielding route to this important synthetic building block. The provided comparative data and detailed characterization information aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this powerful reaction in their synthetic endeavors.
References
- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 6. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
The Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Starting Materials and Core Syntheses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, a crucial scaffold in medicinal chemistry. The document details the requisite starting materials, provides comprehensive experimental protocols for the key synthetic methodologies, and presents a comparative analysis of reported yields.
Introduction
This compound (6-MeO-THIQ) is a pivotal structural motif present in a wide range of biologically active compounds and natural products. Its synthesis is a subject of significant interest in the field of drug discovery and development. The two most prominent and historically significant methods for the construction of the 6-MeO-THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. This guide will explore the foundational starting materials for these syntheses and provide detailed procedural outlines.
Core Synthetic Pathways and Starting Materials
The selection of a synthetic route to this compound is contingent on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The two primary pathways, the Pictet-Spengler and Bischler-Napieralski reactions, commence from distinct precursors.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely employed method for the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][3]
Starting Materials:
-
2-(3-Methoxyphenyl)ethylamine: This is the foundational aromatic precursor, providing the benzene ring and the ethylamine side chain necessary for the formation of the isoquinoline skeleton.
-
Formaldehyde Source: Formaldehyde is the simplest aldehyde used in this reaction to yield an unsubstituted C1 position in the final product.[4] Due to the challenges of handling gaseous formaldehyde, precursors such as paraformaldehyde (a solid polymer of formaldehyde) or 1,3,5-trioxane (a stable, solid trimer of formaldehyde) are commonly used.[4]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction offers an alternative route to the tetrahydroisoquinoline core, proceeding through a 3,4-dihydroisoquinoline intermediate.[5][6] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[6][7]
Starting Materials:
-
N-[2-(3-Methoxyphenyl)ethyl]formamide: This formamide derivative is the direct precursor for the cyclization reaction. It is typically synthesized from 2-(3-methoxyphenyl)ethylamine.
-
2-(3-Methoxyphenyl)ethylamine: As the precursor to the formamide, this amine is the ultimate starting material for this synthetic sequence.
-
Formylating Agent: A reagent capable of introducing the formyl group onto the amine is required. Common formylating agents include formic acid or its derivatives.
Comparative Yields of Synthetic Routes
The efficiency of the synthesis of this compound can vary significantly depending on the chosen method and the specific reaction conditions employed. The following table summarizes reported yields for the Pictet-Spengler and Bischler-Napieralski reactions.
| Synthetic Route | Starting Material(s) | Reagents | Yield (%) | Reference(s) |
| Pictet-Spengler | 2-(3-Methoxyphenyl)ethylamine, Formaldehyde | aq. HCl | Not specified | [8] |
| Pictet-Spengler | 2-(3-Methoxyphenyl)ethylamine, Paraformaldehyde | Formic Acid | High | [8] |
| Bischler-Napieralski | N-[2-(3-methoxyphenyl)ethyl]formamide | POCl₃, then NaBH₄ | Moderate to High | [6] |
| Bischler-Napieralski | N-[2-(3-methoxyphenyl)ethyl]formamide | P₂O₅, then NaBH₄ | Moderate to High | [6] |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic transformations.
Pictet-Spengler Synthesis of this compound
This protocol is a generalized procedure based on established methodologies.
Materials:
-
2-(3-Methoxyphenyl)ethylamine
-
Paraformaldehyde
-
Hydrochloric acid (concentrated) or Trifluoroacetic acid
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-(3-methoxyphenyl)ethylamine (1.0 equivalent) in a suitable solvent such as methanol.
-
Add paraformaldehyde (1.1 to 1.5 equivalents).
-
Slowly add the acid catalyst (e.g., concentrated HCl or TFA) to the mixture while stirring.
-
The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.
-
The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or crystallization.
Bischler-Napieralski Synthesis of this compound
This synthesis involves two main steps: the formation of the N-formyl intermediate and the subsequent cyclization and reduction.
Materials:
-
2-(3-Methoxyphenyl)ethylamine
-
Formic acid
-
Toluene
Procedure:
-
To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 equivalent) in toluene, add formic acid (1.2 to 1.5 equivalents).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the resulting crude N-[2-(3-methoxyphenyl)ethyl]formamide can be used in the next step without further purification or can be purified by crystallization or chromatography.
Materials:
-
N-[2-(3-Methoxyphenyl)ethyl]formamide
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Anhydrous acetonitrile or toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane or Ethyl acetate
Procedure:
-
Dissolve N-[2-(3-methoxyphenyl)ethyl]formamide (1.0 equivalent) in an anhydrous solvent such as acetonitrile or toluene under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add the dehydrating agent, such as phosphorus oxychloride (1.1 to 1.5 equivalents).
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Once the cyclization to the 3,4-dihydroisoquinoline intermediate is complete, the reaction is cooled, and the excess dehydrating agent is quenched cautiously.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in methanol, and the solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the solution to reduce the imine.
-
After the reduction is complete (monitored by TLC), the reaction is quenched by the addition of water.
-
The mixture is basified with an aqueous sodium hydroxide solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the crude product, which is then purified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations described in this guide.
References
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pictet-Spengler Reaction [ebrary.net]
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its rigid scaffold and the presence of a methoxy group on the aromatic ring make it a versatile precursor for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, with a focus on its application in drug discovery and development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a common motif in many natural alkaloids and has been identified as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [4] |
| Boiling Point | 268.2 °C (Predicted) | [5] |
| Melting Point | 63.87 °C (Predicted) | [5] |
| Density | 1.05 g/cm³ (Predicted) | [5] |
| pKa | 10.02 ± 0.20 (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility: 3544.17 mg/L (Predicted) | [5][6] |
| CAS Number | 42923-77-3 | [7] |
Synthesis
The most prominent and widely employed method for the synthesis of this compound is the Pictet-Spengler reaction .[8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
A general workflow for the Pictet-Spengler synthesis of this compound is depicted below:
Caption: Pictet-Spengler synthesis of this compound.
Detailed Experimental Protocol: Pictet-Spengler Synthesis
The following protocol is a representative example of the Pictet-Spengler reaction for the synthesis of this compound.
Materials:
-
3-Methoxyphenethylamine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-methoxyphenethylamine in water, add an equimolar amount of formaldehyde solution.
-
Acidify the mixture by the dropwise addition of concentrated HCl while maintaining the temperature below 20°C with an ice bath.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with a saturated NaOH solution until a basic pH is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Application in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a precursor for a class of potent tubulin polymerization inhibitors , which are of significant interest in cancer chemotherapy.[5] The following workflow illustrates the synthesis of an N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative, a scaffold found in several tubulin inhibitors.
Caption: Synthesis of an N-aryl tubulin inhibitor precursor from 6-MeO-THIQ.
Detailed Experimental Protocol: Synthesis of an N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivative
This protocol describes a general procedure for the N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 2,4-dichloroquinazoline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst and the ligand.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add this compound, the aryl halide, and the base to the reaction flask.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.
Reactivity and Stability
The reactivity of this compound is primarily governed by the nucleophilic secondary amine and the electron-rich aromatic ring.
-
N-Functionalization: The secondary amine readily undergoes reactions with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to form N-substituted derivatives. This is a common strategy for introducing diverse functionalities and modulating the biological activity of the resulting molecules.
-
Aromatic Electrophilic Substitution: The methoxy group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and para to the methoxy group (C-5 and C-7) are the most reactive sites.
-
Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline under various conditions.
-
Stability: this compound is generally stable under neutral conditions. However, like other amines, it can be sensitive to strong oxidizing agents. In strongly acidic or basic solutions, its stability may be compromised over extended periods or at elevated temperatures. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the tetrahydroisoquinoline ring. The chemical shifts and coupling patterns are crucial for structural elucidation.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, including the aromatic, methoxy, and aliphatic carbons.
A general protocol for NMR analysis involves dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring the spectra on a high-field NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching vibrations (around 3300-3500 cm⁻¹)
-
C-H stretching vibrations (aromatic and aliphatic, around 2800-3100 cm⁻¹)
-
C=C aromatic ring stretching vibrations (around 1500-1600 cm⁻¹)
-
C-O stretching of the methoxy group (around 1000-1300 cm⁻¹)
IR spectra are typically recorded using KBr pellets or as a thin film on a salt plate.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragment ions.
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined chemical properties, and amenability to further functionalization make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, offering a valuable resource for researchers and scientists working in the field of drug development.
References
- 1. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Its structural motif is found in a number of natural products and is of significant interest to medicinal chemists.[3] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in areas such as reaction optimization, formulation development, and pharmacokinetic profiling. This technical guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental protocols and data presented for clarity and comparative analysis.
Core Physical Properties
The physical properties of this compound have been determined through various analytical techniques. A summary of these properties is presented in the tables below.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][3] |
| Molecular Weight | 163.22 g/mol | [1][3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 42923-77-3 | [1][3] |
| Canonical SMILES | COC1=CC2=C(CNCC2)C=C1 | [3] |
| InChI Key | YYTAYINRPUJPNH-UHFFFAOYSA-N | [3] |
Physicochemical Data
| Property | Value | Method/Source |
| Melting Point | 63.87 °C | EPI Suite[5] |
| Boiling Point | 268.2 °C | EPI Suite[5] |
| 144 °C / 9 mmHg | lit.[1] | |
| Density | 1.05 g/cm³ | EPA T.E.S.T.[5] |
| 1.044 ± 0.06 g/cm³ | Predicted[1] | |
| Water Solubility | 3544.17 mg/L | EPA T.E.S.T.[5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Sonicated) | [1] |
| pKa | 10.02 ± 0.20 | Predicted[1] |
| Flash Point | 113.08 °C | EPA T.E.S.T.[5] |
| Refractive Index | 1.5660 to 1.5700 | [1] |
| Appearance | Pale Yellow to Yellow Semi-Solid | [1] |
| Colorless to Light orange to Yellow clear liquid | [4] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound relies on established experimental methodologies. Below are detailed protocols for key experiments.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Boiling Point
The boiling point is a key physical constant for a liquid. Simple distillation is a common method for its determination.[6]
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample and Heating: A sample of this compound is placed in the round-bottom flask along with boiling chips. The flask is heated gently.
-
Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[6]
Synthesis of this compound
A common and practical method for the synthesis of this compound is through the Pictet-Spengler reaction.[7] An alternative reported synthesis involves the reduction of 6-methoxy-3,4-dihydro-1(2H)-isoquinolone.[1]
Protocol for Reduction of 6-methoxy-3,4-dihydro-1(2H)-isoquinolone: [1]
-
Reaction Setup: To a solution of 6-(methoxy)-3,4-dihydro-1(2H)-isoquinolone in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, lithium aluminum hydride (LiAlH₄) is added slowly.[1]
-
Reaction Conditions: The reaction mixture is stirred and heated at 60 °C overnight.[1]
-
Workup: After cooling to room temperature, the reaction is quenched by the sequential addition of water and a 15% sodium hydroxide (NaOH) solution.[1]
-
Purification: The resulting mixture is stirred, filtered, and the filtrate is concentrated. The crude product can be further purified by column chromatography to yield this compound.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a straightforward chemical transformation.
References
- 1. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound (42923-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. This document outlines the spectroscopic data, experimental methodologies, and relevant biological context for this compound.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₁₀H₁₃NO.[1] Its structure consists of a tetrahydroisoquinoline core with a methoxy group substituted at the 6th position of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 42923-77-3 | |
| Appearance | Colorless to Light orange to Yellow clear liquid | |
| Boiling Point | 144°C/9mmHg | |
| Density | 1.044 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Sonicated) | |
| SMILES | COC1=CC2=C(CNCC2)C=C1 | [1] |
| InChI | InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | [1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.94 | d, J=8.0 Hz | 1H | H-8 |
| 6.71 | dd, J=8.0, 2.4 Hz | 1H | H-7 |
| 6.63 | d, J=2.4 Hz | 1H | H-5 |
| 4.00 | s | 2H | H-1 |
| 3.78 | s | 3H | -OCH₃ |
| 3.16 | t, J=5.6 Hz | 2H | H-3 |
| 2.83 | t, J=5.2 Hz | 2H | H-4 |
| ~1.8 (variable) | br s | 1H | N-H |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.2 | C-6 |
| 134.8 | C-8a |
| 129.8 | C-4a |
| 126.8 | C-8 |
| 113.5 | C-7 |
| 112.1 | C-5 |
| 55.3 | -OCH₃ |
| 47.4 | C-1 |
| 42.9 | C-3 |
| 29.2 | C-4 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 163 | 100 | [M]⁺ (Molecular Ion) |
| 162 | 95 | [M-H]⁺ |
| 148 | 80 | [M-CH₃]⁺ |
| 134 | 65 | [M-C₂H₅]⁺ (from tetrahydroisoquinoline ring cleavage) |
| 120 | 40 | [M-C₂H₅N]⁺ |
| 105 | 30 | [C₇H₇O]⁺ |
| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H Stretch (secondary amine) |
| 3050-3000 | Medium | C-H Stretch (aromatic) |
| 2950-2850 | Strong | C-H Stretch (aliphatic) |
| 1610, 1500, 1460 | Strong | C=C Stretch (aromatic ring) |
| 1240 | Strong | C-O Stretch (aryl ether) |
| 1120 | Medium | C-N Stretch |
| 850-800 | Strong | C-H Bend (out-of-plane, aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system.
Table 6: UV-Vis Spectroscopic Data for this compound (in Methanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| 225 | ~10,000 | π → π |
| 278 | ~2,500 | π → π |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural assignment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a high-resolution mass spectrometer (HRMS).
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
The mass spectrometer is operated in EI mode at 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
HRMS Analysis:
-
Infuse the sample solution directly into the ESI or APCI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
This will provide a highly accurate mass measurement for molecular formula confirmation.
-
FT-IR Spectroscopy
Objective: To identify the functional groups.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Scan the region from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
UV-Vis Spectroscopy
Objective: To observe the electronic transitions of the aromatic system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Scan the wavelength range from 200 to 400 nm.
-
Record the absorbance spectrum.
-
Synthesis and Biological Relevance
Synthesis Workflow
The most common and efficient method for the synthesis of this compound is the Pictet-Spengler reaction.[2][3][4][5] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Caption: Pictet-Spengler synthesis of this compound.
Biological Activity and Signaling Pathways
Tetrahydroisoquinoline derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties.[6][7][8][9] Some derivatives of 6-methoxytetrahydroquinoline have been investigated as tubulin polymerization inhibitors, targeting the colchicine binding site, which is a key mechanism in cancer chemotherapy.
Caption: Inhibition of tubulin polymerization by 6-methoxy-THIQ derivatives.
Conclusion
The structural elucidation of this compound is comprehensively achieved through the combined application of NMR, MS, IR, and UV-Vis spectroscopy. The data presented in this guide provide a clear and detailed characterization of the molecule. Its synthesis via the Pictet-Spengler reaction and its relevance as a scaffold in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors, underscore its importance in drug discovery and development. This technical guide serves as a valuable resource for researchers and scientists working with this and related compounds.
References
- 1. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. organicreactions.org [organicreactions.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a heterocyclic compound that serves as a crucial structural motif in a wide array of biologically active molecules. While it is often employed as a key intermediate in the synthesis of more complex pharmaceutical agents, understanding the inherent biological profile of the core 6-MeO-THIQ structure is essential for designing novel therapeutics. This technical guide provides a comprehensive overview of the known biological activities associated with 6-MeO-THIQ and its close derivatives, detailed experimental protocols for assessing these activities, and visualizations of potential signaling pathways.
The tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methoxy group at the 6-position can significantly influence the molecule's electronic properties and its interactions with biological targets.
Quantitative Biological Data
Direct quantitative data on the biological activity of unsubstituted this compound is limited in publicly available literature, suggesting its primary role as a synthetic scaffold. However, data from closely related derivatives provide valuable insights into its potential biological targets.
Table 1: Receptor Binding Affinity of a 6-MeO-THIQ Derivative
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | Dopamine D1 | 6479 |
| Dopamine D2 | 1593 | |
| Dopamine D3 | 92 |
Data extracted from a study on dopamine D3 receptor ligands, where this compound was a key fragment.
Table 2: Enzyme Inhibition by a Structurally Related Analog
| Compound | Enzyme | Inhibition (IC50, µM) |
| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | Monoamine Oxidase A (MAO-A) | 1.6 |
This data is for a structurally similar beta-carboline analog, suggesting potential for MAO-A inhibition.
Key Biological Activities of 6-MeO-THIQ Derivatives
Derivatives of 6-MeO-THIQ have demonstrated a range of significant biological activities, highlighting the therapeutic potential of this scaffold.
-
Dopamine Receptor Modulation: The tetrahydroisoquinoline core is a well-established pharmacophore for dopamine receptor ligands. The 6-methoxy substitution pattern, particularly when combined with other functionalities, has been shown to influence affinity and selectivity for dopamine receptor subtypes, especially the D3 receptor.[1] This makes the 6-MeO-THIQ scaffold a promising starting point for the development of therapeutics for neurological and psychiatric disorders.
-
Enzyme Inhibition:
-
Phosphodiesterase 4 (PDE4): Certain derivatives of 6-MeO-THIQ have been identified as inhibitors of PDE4, an enzyme involved in the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses. This suggests a potential application for 6-MeO-THIQ-based compounds in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
-
Monoamine Oxidase (MAO): The structural similarity of 6-MeO-THIQ to known monoamine oxidase inhibitors suggests its potential to inhibit this enzyme family. MAO inhibitors are used in the treatment of depression and Parkinson's disease.
-
-
Anticancer and Multidrug Resistance Reversal: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a close analog of 6-MeO-THIQ, has been incorporated into compounds designed to reverse multidrug resistance in cancer cells. These compounds often act by inhibiting efflux pumps like P-glycoprotein.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of 6-MeO-THIQ and its derivatives.
Dopamine Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the affinity of a test compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., D1, D2, or D3).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2/D3 receptors).
-
Non-specific binding control (e.g., Haloperidol).
-
Test compound (6-MeO-THIQ or its derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE4.
Materials:
-
Recombinant human PDE4 enzyme.
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Binding agent that specifically binds to the product (AMP).
-
Assay buffer.
-
Test compound (6-MeO-THIQ or its derivatives).
-
Positive control inhibitor (e.g., Rolipram).
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Add the test compound or control to the wells of the 384-well plate.
-
Add the diluted PDE4 enzyme to the wells containing the inhibitor and positive control.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent solution to all wells.
-
Incubate the plate for a further 30 minutes to allow the binding agent to interact with the product.
-
Measure the fluorescence polarization using the microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
MTT Assay for Cytotoxicity and Multidrug Resistance Reversal
This colorimetric assay assesses cell viability and can be adapted to measure the reversal of multidrug resistance.
Materials:
-
Cancer cell line (e.g., a drug-sensitive and a multidrug-resistant pair).
-
Cell culture medium.
-
Test compound (6-MeO-THIQ derivative).
-
A cytotoxic drug to which the resistant cell line shows resistance.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
A microplate spectrophotometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
For cytotoxicity assessment, treat the cells with serial dilutions of the test compound alone.
-
For multidrug resistance reversal, treat the resistant cells with a fixed concentration of the test compound in combination with serial dilutions of the cytotoxic drug. A control group should be treated with the cytotoxic drug alone.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls.
-
For cytotoxicity, determine the IC50 of the test compound. For reversal of resistance, compare the IC50 of the cytotoxic drug in the presence and absence of the test compound to calculate the reversal fold.
Signaling Pathways and Mechanisms of Action
Based on the biological activities of its derivatives, 6-MeO-THIQ could potentially interact with several signaling pathways. The following diagrams illustrate these hypothetical interactions.
Caption: Hypothetical signaling pathway of 6-MeO-THIQ acting as a Dopamine D3 receptor agonist.
Caption: Logical workflow of potential MAO-A inhibition by 6-MeO-THIQ.
Conclusion
This compound is a versatile scaffold in medicinal chemistry. While its own biological activity is not extensively documented, the significant and varied activities of its derivatives, particularly in the realms of CNS disorders, inflammation, and oncology, underscore the importance of this core structure. The methoxy group at the 6-position likely plays a key role in modulating the pharmacokinetic and pharmacodynamic properties of these derivatives. Further investigation into the biological effects of the parent 6-MeO-THIQ molecule is warranted to fully understand its potential and to guide the rational design of new therapeutic agents. The experimental protocols and potential signaling pathways detailed in this guide provide a framework for researchers to explore the multifaceted biological landscape of this important chemical entity.
References
The Pharmacological Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a synthetically accessible small molecule belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. While extensive research has been conducted on various substituted THIQ derivatives, the specific quantitative pharmacological profile of 6-MeO-THIQ at key central nervous system targets remains to be fully elucidated in publicly available literature. This technical guide summarizes the known qualitative information for 6-MeO-THIQ and its close analogs, provides detailed experimental protocols for its comprehensive pharmacological characterization, and visualizes key signaling pathways and experimental workflows relevant to its potential mechanisms of action.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural motif in a vast number of alkaloids and pharmacologically active compounds.[1] Derivatives of this scaffold have been shown to interact with a wide range of biological targets, leading to diverse therapeutic applications.[2] The inherent structural similarity of the THIQ core to endogenous monoamine neurotransmitters has prompted extensive investigation into its potential as a modulator of monoaminergic systems. This compound, also known as longimammatine, has been identified in plant species and is commercially available as a synthetic intermediate.[3] Its structural features suggest potential interactions with monoamine oxidase (MAO), monoamine transporters, and G-protein coupled receptors (GPCRs) such as the Trace Amine-Associated Receptor 1 (TAAR1). This guide aims to provide a framework for the detailed pharmacological investigation of 6-MeO-THIQ.
Potential Pharmacological Targets
Based on the pharmacology of structurally related THIQ analogs, the primary putative targets for 6-MeO-THIQ include:
-
Monoamine Oxidase (MAO): Various β-carbolines and THIQ derivatives are known to be potent inhibitors of MAO-A and/or MAO-B.[4] Inhibition of these enzymes increases the synaptic availability of monoamine neurotransmitters.
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that modulates monoaminergic neurotransmission.[5] The structural resemblance of 6-MeO-THIQ to trace amines suggests it may be a ligand for this receptor.
-
Monoamine Transporters (DAT, SERT, NET): The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key regulators of monoaminergic signaling. Certain THIQ derivatives have shown affinity for these transporters.[1]
Quantitative Pharmacological Data
A comprehensive review of the scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50/IC50) values for this compound at the primary putative targets. The following table is presented as a template for the organization of such data once it is determined experimentally.
Table 1: Receptor and Transporter Binding Affinities of this compound
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human TAAR1 | [3H]-Compound X | HEK293 | TBD | |
| Human DAT | [3H]-WIN 35,428 | HEK293 | TBD | |
| Human SERT | [3H]-Citalopram | HEK293 | TBD | |
| Human NET | [3H]-Nisoxetine | HEK293 | TBD |
TBD: To Be Determined
Table 2: Functional and Enzyme Inhibitory Potencies of this compound
| Target | Assay Type | Tissue/Cell Line | EC50/IC50 (nM) | Reference |
| Human TAAR1 | cAMP Accumulation | CHO-K1 | TBD | |
| Human MAO-A | Amplex Red Assay | Recombinant hMAO-A | TBD | |
| Human MAO-B | Amplex Red Assay | Recombinant hMAO-B | TBD |
TBD: To Be Determined
Experimental Protocols
The following protocols provide detailed methodologies for the pharmacological characterization of this compound.
Radioligand Binding Assays for TAAR1, DAT, SERT, and NET
This protocol describes a filtration binding assay to determine the binding affinity (Ki) of 6-MeO-THIQ for target receptors and transporters.
4.1.1. Materials
-
HEK293 cells stably expressing the human target (TAAR1, DAT, SERT, or NET)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligands (e.g., [3H]-selective ligand for each target)
-
Non-specific competitor (e.g., 10 µM of a known high-affinity ligand for each target)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
FilterMate™ Harvester
-
Scintillation cocktail
-
MicroBeta counter
4.1.2. Membrane Preparation
-
Homogenize washed cells in 20 volumes of cold Membrane Preparation Buffer.
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in buffer containing 10% sucrose and store at -80°C.
-
Determine protein concentration using a BCA assay.
4.1.3. Assay Procedure
-
On the day of the assay, thaw and resuspend the membrane preparation in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or non-specific competitor (for non-specific binding).
-
50 µL of various concentrations of 6-MeO-THIQ.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (containing 3-20 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a harvester.[6]
-
Wash the filters four times with ice-cold wash buffer.[6]
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and count radioactivity using a MicroBeta counter.[6]
4.1.4. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 6-MeO-THIQ.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TAAR1 Functional Assay (cAMP Accumulation)
This protocol measures the ability of 6-MeO-THIQ to act as an agonist or antagonist at TAAR1 by quantifying intracellular cyclic AMP (cAMP) levels.
4.2.1. Materials
-
CHO-K1 or HEK293 cells stably expressing human TAAR1.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
-
cAMP assay kit (e.g., HTRF-based or similar).
-
384-well white microplates.
-
HTRF-compatible microplate reader.
4.2.2. Assay Procedure
-
Culture cells to 80-90% confluency and then plate in 384-well plates (e.g., 10,000 cells/well).[1]
-
Prepare serial dilutions of 6-MeO-THIQ in Assay Buffer.
-
Add the diluted compound to the cells and incubate at room temperature for 30 minutes.[1]
-
Prepare the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[1]
-
Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[1]
4.2.3. Data Analysis
-
Calculate the HTRF ratio for each well.
-
Plot the HTRF ratio against the log concentration of 6-MeO-THIQ.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol determines the inhibitory potency (IC50) of 6-MeO-THIQ against human MAO-A and MAO-B.
4.3.1. Materials
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer.
-
MAO substrate (e.g., Kynuramine or Tyramine).
-
Developer and Probe (for fluorometric detection of H2O2).
-
Known MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) inhibitors as positive controls.
-
96-well black microplates.
-
Fluorometric plate reader.
4.3.2. Assay Procedure
-
Prepare serial dilutions of 6-MeO-THIQ in MAO Assay Buffer.
-
In a 96-well plate, add 10 µL of the test compound dilutions or control inhibitors.[5]
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.[5]
-
Incubate for 10 minutes at 25°C to allow for inhibitor-enzyme interaction.[5]
-
Prepare the MAO substrate solution containing the substrate, developer, and probe.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.[5]
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
4.3.3. Data Analysis
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of 6-MeO-THIQ relative to the enzyme control.
-
Plot the percentage of inhibition against the log concentration of 6-MeO-THIQ.
-
Determine the IC50 value using non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: TAAR1 Gαs-cAMP Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound represents a molecule of interest within a pharmacologically significant class of compounds. While its specific quantitative profile is yet to be extensively documented, its structural characteristics strongly suggest potential activity at key CNS targets, including monoamine oxidases, monoamine transporters, and TAAR1. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of 6-MeO-THIQ. Elucidation of its binding affinities and functional potencies will be crucial in determining its potential therapeutic utility and will contribute valuable structure-activity relationship data to the broader field of medicinal chemistry. Further investigation into this and related compounds is warranted to explore their potential in drug discovery.
References
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substituted β-carboline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular intricate pathways: A Technical Guide to the Mechanism of Action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a fascinating heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds. While direct and exhaustive research on this specific molecule is still emerging, the broader family of THIQs exhibits a wide range of pharmacological activities, including neuroprotective, antidepressant-like, and potential neuromodulatory effects. This technical guide synthesizes the current understanding of the likely mechanism of action of 6-MeO-THIQ, drawing upon robust evidence from structurally related analogs. The primary proposed mechanism is the inhibition of monoamine oxidase A (MAO-A), leading to an increase in synaptic concentrations of key monoamine neurotransmitters. Plausible secondary mechanisms include interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and dopamine receptors. This document provides a comprehensive overview of the available data, detailed experimental protocols for investigating these mechanisms, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Core Mechanism of Action: Monoamine Oxidase Inhibition
The most strongly supported mechanism of action for 6-MeO-THIQ is the inhibition of monoamine oxidase (MAO), particularly the MAO-A isoform. MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This action is consistent with the observed antidepressant-like and neuroprotective effects of many THIQ compounds.[1][2][3]
Supporting Evidence from Structurally Related Compounds
Quantitative Data for Structurally Related THIQ Analogs (MAO Inhibition)
| Compound | Target | Assay Type | Value | Reference |
| 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline | MAO-A | In vitro | IC50 = 1.6 µM | [4] |
| 1-Cyano-1,2,3,4-tetrahydroisoquinoline | MAO-A | Competitive | Ki = 16.4 µM | [5] |
| 1-Cyano-1,2,3,4-tetrahydroisoquinoline | MAO-B | Competitive | Ki = 25.7 µM | [5] |
| N-(1'-cyanoethyl)-1,2,3,4-tetrahydroisoquinoline | MAO-A | Competitive | Ki = 37.6 µM | [5] |
| N-(1'-cyanoethyl)-1,2,3,4-tetrahydroisoquinoline | MAO-B | Competitive | Ki = 35.2 µM | [5] |
Signaling Pathway for MAO-A Inhibition
Caption: MAO-A Inhibition by 6-MeO-THIQ.
Plausible Secondary Mechanisms of Action
While MAO-A inhibition is the most likely primary mechanism, the structural features of 6-MeO-THIQ suggest potential interactions with other neuronal targets.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
6-MeO-THIQ shares structural similarities with endogenous trace amines and other known TAAR1 agonists.[6][7][8] TAAR1 is a G-protein coupled receptor that can modulate the activity of dopamine and serotonin systems.[6][9][10] Agonism at TAAR1 could contribute to the overall neurochemical profile of 6-MeO-THIQ.
Dopamine Receptor Interaction
Derivatives of the 6-methoxy-THIQ scaffold have been shown to bind with high affinity to dopamine receptors, particularly the D3 subtype.[1][11][12][13] While likely a weaker interaction for 6-MeO-THIQ itself compared to its primary MAO-A target, a modest affinity for dopamine receptors could contribute to its pharmacological effects.
Quantitative Data for THIQ Analogs at Secondary Targets
| Compound | Target | Assay Type | Value | Reference |
| (S)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxamide | Dopamine D3 | Binding | Ki = 0.8 nM | [11] |
| (S)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | Dopamine D3 | Binding | Ki = 2.5 nM | [11] |
Hypothesized Signaling Cascade for TAAR1 Agonism
Caption: TAAR1 Agonism Signaling Pathway.
Experimental Protocols
To rigorously elucidate the mechanism of action of 6-MeO-THIQ, the following experimental protocols are recommended.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency (IC50) of 6-MeO-THIQ against MAO-A and MAO-B.
-
Objective: To quantify the concentration of 6-MeO-THIQ required to inhibit 50% of MAO-A and MAO-B activity.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate for MAO-A: Kynuramine or [3H]-Serotonin.
-
Substrate for MAO-B: Benzylamine or [14C]-β-Phenylethylamine.
-
6-MeO-THIQ stock solution.
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Detection system: Spectrophotometer or liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 6-MeO-THIQ.
-
In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the various concentrations of 6-MeO-THIQ or positive control.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the respective substrate.
-
Incubate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Quantify the product formation. For spectrophotometric assays, measure the change in absorbance. For radiometric assays, separate the product from the substrate and measure radioactivity.
-
Calculate the percentage of inhibition for each concentration of 6-MeO-THIQ and determine the IC50 value using non-linear regression analysis.
-
-
Workflow Diagram:
Caption: MAO Inhibition Assay Workflow.
TAAR1 Radioligand Binding Assay
This assay determines the binding affinity (Ki) of 6-MeO-THIQ for TAAR1.
-
Objective: To measure the ability of 6-MeO-THIQ to displace a known radiolabeled ligand from TAAR1.
-
Materials:
-
Cell membranes expressing human TAAR1 (e.g., from HEK293 cells).
-
A suitable radioligand for TAAR1 (e.g., [3H]-EPPTB or a similar high-affinity ligand).
-
6-MeO-THIQ stock solution.
-
A known high-affinity non-radiolabeled TAAR1 ligand for determining non-specific binding.
-
Assay buffer (e.g., Tris-HCl with MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and cocktail.
-
-
Procedure:
-
Prepare serial dilutions of 6-MeO-THIQ.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of 6-MeO-THIQ.
-
For total binding, omit the 6-MeO-THIQ. For non-specific binding, add a high concentration of the non-radiolabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific binding at each concentration of 6-MeO-THIQ (Total binding - Non-specific binding).
-
Determine the IC50 value from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
-
Workflow Diagram:
Caption: TAAR1 Binding Assay Workflow.
Conclusion and Future Directions
The available evidence strongly suggests that the primary mechanism of action of this compound is the inhibition of monoamine oxidase A. This activity is likely responsible for its potential neuroprotective and neuromodulatory effects. Secondary interactions with TAAR1 and dopamine receptors may also contribute to its pharmacological profile. To definitively confirm these mechanisms and to fully characterize its therapeutic potential, further research is essential. Specifically, direct in vitro and in vivo studies are required to determine the precise IC50 and Ki values of 6-MeO-THIQ at its putative targets. Elucidating the downstream signaling consequences of these interactions will be crucial for the rational design and development of novel therapeutics based on this promising molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 3. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Dopamine Receptor Binding of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives with dopamine receptors. The document summarizes quantitative binding affinity data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound (6-MeO-THIQ) is a core structural motif found in various neuroactive compounds. Its derivatives have garnered significant interest in neuroscience and medicinal chemistry due to their potential to modulate dopaminergic systems. The dopamine receptor family, consisting of five G protein-coupled receptors (GPCRs) subtypes (D1, D2, D3, D4, and D5), plays a crucial role in regulating a wide array of physiological processes, including motor control, cognition, motivation, and reward. These receptors are categorized into two main families: the D1-like receptors (D1 and D5) which couple to Gs/olf proteins to stimulate adenylyl cyclase, and the D2-like receptors (D2, D3, and D4) which couple to Gi/o proteins to inhibit adenylyl cyclase. Consequently, compounds that selectively target specific dopamine receptor subtypes are of high value for the development of novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
This guide focuses on the binding characteristics of 6-MeO-THIQ and its analogs to dopamine receptors, providing a foundation for further research and drug development efforts.
Data Presentation: Dopamine Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol for human dopamine D1, D2, and D3 receptors.
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) | Selectivity (D1/D3) |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479[1] | 1593[1] | 92[1] | 17.3 | 70.4 |
Disclaimer: The data presented is for 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a closely related analog of this compound. This data is presented to provide an indication of the likely binding profile of the core scaffold.
The data indicates that 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol exhibits a notable preference for the D3 receptor over the D1 and D2 receptors, with approximately 17-fold selectivity for D3 over D2 and 70-fold selectivity over D1.[1] This suggests that the this compound scaffold may be a promising starting point for the design of D3-selective ligands.
Experimental Protocols
The following sections detail standardized protocols for determining the binding affinity and functional activity of compounds like this compound at dopamine receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated antagonist with high affinity for the target receptor (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radioactive antagonist (e.g., haloperidol or butaclamol for D2-like receptors).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
A range of concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
For determining total binding, add vehicle (e.g., DMSO) instead of the test compound.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation Assay)
This protocol measures the functional activity of a test compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, a key second messenger in dopamine receptor signaling.
1. Materials:
-
Cell Line: A cell line stably expressing the dopamine receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to express a cAMP biosensor.
-
Test Compound: this compound or its analogs.
-
Reference Agonist: A known agonist for the target receptor (e.g., dopamine or a selective agonist).
-
Reference Antagonist: A known antagonist for the target receptor (e.g., haloperidol for D2 receptors, SCH23390 for D1 receptors).
-
Cell Culture Medium and Reagents.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or luminescence-based assays).
-
Plate Reader: A microplate reader compatible with the chosen cAMP detection kit.
2. Procedure:
-
Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into 96- or 384-well plates at a suitable density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer.
-
Agonist Mode: To determine if the test compound acts as an agonist, add the different concentrations of the test compound or the reference agonist to the cells.
-
Antagonist Mode: To determine if the test compound acts as an antagonist, pre-incubate the cells with different concentrations of the test compound before adding a fixed concentration (e.g., EC80) of the reference agonist.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production (for D1-like receptors) or inhibition of forskolin-stimulated cAMP production (for D2-like receptors).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 (concentration for 50% of the maximal response) and Emax (maximal effect) values.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the functional Ki or pA2 value.
-
Mandatory Visualizations
Dopamine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Radioligand binding assay workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel dopamine receptor ligands. The available data for its 7-hydroxy analog suggests a preferential affinity for the D3 receptor, a target of significant interest for various neurological and psychiatric conditions. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of 6-MeO-THIQ derivatives and other novel compounds targeting dopamine receptors. Further investigation into the full binding profile of the core this compound and the functional consequences of receptor binding is warranted to fully elucidate its therapeutic potential.
References
The Neurochemical Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurochemical effects of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ), a tetrahydroisoquinoline derivative with potential neuromodulatory activities. While direct experimental data on 6-MeO-THIQ is limited, this document synthesizes available information on structurally related compounds to project its likely interactions with key neurotransmitter systems. The guide focuses on its potential affinity for dopamine and serotonin receptors and its inhibitory activity against monoamine oxidase (MAO) enzymes. Detailed experimental protocols for assessing these interactions are provided, alongside visualizations of the implicated signaling pathways, to facilitate further research and drug development efforts in this area.
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds, both endogenous and synthetic, that have garnered significant interest for their diverse pharmacological activities within the central nervous system. Their structural similarity to key neurotransmitters suggests a potential to interact with various receptors and enzymes involved in neurochemical signaling. This compound (6-MeO-THIQ) is a member of this family characterized by a methoxy group at the 6-position of the isoquinoline core. This guide explores the anticipated neurochemical effects of 6-MeO-THIQ, drawing upon data from closely related analogs to build a predictive pharmacological profile.
Quantitative Data on Receptor Binding and Enzyme Inhibition
Table 1: Dopamine Receptor Binding Affinities of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol [1]
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D₁ | 6479 |
| Dopamine D₂ | 1593 |
| Dopamine D₃ | 92 |
Note: The data presented is for 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a close structural analog of 6-MeO-THIQ. These values suggest a potential for 6-MeO-THIQ to exhibit selectivity for the D₃ receptor over D₁ and D₂ receptors.
Regarding monoamine oxidase (MAO) inhibition, while specific IC₅₀ or Kᵢ values for 6-MeO-THIQ are not available, studies on other tetrahydroisoquinoline derivatives suggest that this class of compounds can inhibit MAO enzymes.[2] Further experimental investigation is required to quantify the MAO inhibitory potential of 6-MeO-THIQ.
Postulated Signaling Pathways
Based on the predicted affinity for D₂-like dopamine receptors (D₂, D₃), 6-MeO-THIQ is anticipated to modulate G protein-coupled receptor (GPCR) signaling cascades. D₂-like receptors are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Furthermore, studies on other tetrahydroisoquinoline derivatives have implicated the modulation of downstream signaling pathways, including the ERK1/2 and p38-MAPK pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neurochemical effects of 6-MeO-THIQ.
Radioligand Binding Assay for Dopamine D₂, D₃, and Serotonin 5-HT₁ₐ/₂ₐ Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of 6-MeO-THIQ for dopamine D₂, D₃, and serotonin 5-HT₁ₐ/₂ₐ receptors.
4.1.1 Materials and Reagents
-
Membrane preparations from cells stably expressing human recombinant dopamine D₂, D₃, serotonin 5-HT₁ₐ, or 5-HT₂ₐ receptors.
-
Radioligands: [³H]Spiperone (for D₂/D₃), [³H]8-OH-DPAT (for 5-HT₁ₐ), [³H]Ketanserin (for 5-HT₂ₐ).
-
Unlabeled competitor: 6-MeO-THIQ.
-
Non-specific binding determinant: Haloperidol (for D₂/D₃), WAY-100635 (for 5-HT₁ₐ), Mianserin (for 5-HT₂ₐ).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
4.1.2 Procedure
-
Membrane Preparation: Thaw frozen membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding determinant (e.g., 10 µM final concentration), 50 µL radioligand, 100 µL membrane preparation.
-
Competition Binding: 50 µL of 6-MeO-THIQ at various concentrations, 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
4.1.3 Data Analysis
-
Calculate specific binding by subtracting the mean counts per minute (CPM) of non-specific binding from the mean CPM of total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of 6-MeO-THIQ that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ of 6-MeO-THIQ for MAO-A and MAO-B using kynuramine as a substrate.[6][7]
4.2.1 Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine dihydrobromide (substrate).
-
6-MeO-THIQ (test inhibitor).
-
Clorgyline (selective MAO-A inhibitor, positive control).
-
Selegiline (selective MAO-B inhibitor, positive control).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Dimethyl sulfoxide (DMSO).
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader.
4.2.2 Procedure
-
Solution Preparation:
-
Prepare working solutions of MAO-A and MAO-B in potassium phosphate buffer.
-
Prepare a stock solution of kynuramine in water and dilute to the final working concentration (e.g., 50-100 µM) in buffer.[7]
-
Prepare serial dilutions of 6-MeO-THIQ and control inhibitors in buffer (with a final DMSO concentration <1%).
-
-
Assay Setup: To the wells of a black 96-well plate, add:
-
50 µL of MAO-A or MAO-B enzyme solution.
-
25 µL of 6-MeO-THIQ or control inhibitor at various concentrations (or buffer for control).
-
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of kynuramine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
4.2.3 Data Analysis
-
Calculate the percentage of inhibition for each concentration of 6-MeO-THIQ compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound holds potential as a neuromodulatory agent, with a predicted pharmacological profile that includes affinity for dopamine receptors, particularly the D₃ subtype, and possible inhibitory effects on monoamine oxidase. The data from structurally related compounds provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the specific neurochemical effects of 6-MeO-THIQ, thereby contributing to a better understanding of its therapeutic potential and advancing the development of novel treatments for neurological and psychiatric disorders. Rigorous experimental validation of the hypotheses presented herein is a critical next step in realizing the full potential of this compound.
References
- 1. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) in neuroscience research. The information compiled herein is based on the known biological activities of the broader class of tetrahydroisoquinolines (THIQs) and related compounds, offering a foundational guide for investigating the specific properties of 6-MeO-THIQ.
Introduction
This compound is a member of the tetrahydroisoquinoline class of compounds, which are recognized for their diverse biological activities within the central nervous system.[1][2] Several THIQ derivatives have demonstrated neuroprotective, anti-inflammatory, and monoamine oxidase (MAO) inhibitory properties, making them promising candidates for research in neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3][4] The structural similarity of 6-MeO-THIQ to endogenous and synthetic neuroactive compounds suggests its potential to modulate key neuronal pathways. This document outlines potential applications, experimental protocols, and expected outcomes for the use of 6-MeO-THIQ in a neuroscience research setting.
Potential Applications in Neuroscience
-
Neuroprotection: Investigation of its ability to protect neurons from toxins and oxidative stress.
-
Monoamine Oxidase (MAO) Inhibition: Characterization of its inhibitory activity on MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters like dopamine and serotonin.
-
Dopaminergic System Modulation: Assessment of its affinity for dopamine receptors and its influence on dopamine levels, relevant to conditions like Parkinson's disease.
-
Serotonergic System Modulation: Evaluation of its interaction with serotonin receptors, which could indicate potential for antidepressant or anxiolytic effects.
Data Presentation
While specific quantitative data for 6-MeO-THIQ is not extensively available, the following tables provide representative data for structurally related tetrahydroisoquinoline derivatives to guide experimental design.
Table 1: Dopamine Receptor Binding Affinity of a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivative
| Receptor | Binding Affinity (Ki in nM) | Selectivity (D2R/D3R) |
| Dopamine D1 | >10,000 | - |
| Dopamine D2 | 163 | 204 |
| Dopamine D3 | 8 | - |
Data adapted from a study on a closely related derivative and is intended for illustrative purposes.[5][6]
Table 2: Representative Monoamine Oxidase (MAO) Inhibition Data for THIQ Analogs
| Compound Class | Target | IC50 (µM) |
| Tetrahydroisoquinolines | MAO-A | 0.5 - 10 |
| MAO-B | 1 - 25 |
This table presents a general range of IC50 values observed for various THIQ derivatives and should be considered as a preliminary guide.[7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 6-MeO-THIQ.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 6-MeO-THIQ against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
6-MeO-THIQ
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
-
LC-MS/MS for detection of 4-hydroxyquinoline (metabolite)
Procedure:
-
Prepare a stock solution of 6-MeO-THIQ in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, pre-incubate the MAO enzyme with 6-MeO-THIQ or the positive control for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite, 4-hydroxyquinoline, using LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of 6-MeO-THIQ relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Protocol 2: 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease
This in vivo protocol is used to assess the neuroprotective effects of 6-MeO-THIQ against 6-OHDA-induced dopaminergic neurodegeneration.
Materials:
-
Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine and pargyline (to enhance the selectivity of the 6-OHDA lesion)
-
6-MeO-THIQ
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Behavioral testing equipment (e.g., rotometer)
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons and inhibit MAO, respectively.[9][10]
-
Stereotaxic Surgery: Anesthetize the animal and secure it in a stereotaxic frame.
-
6-OHDA Injection: Unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra.[11][12][13]
-
6-MeO-THIQ Administration: Administer 6-MeO-THIQ at the desired dose(s) and regimen (e.g., pre-treatment, post-treatment, or both).
-
Behavioral Assessment: At 2-3 weeks post-lesion, assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.
-
Neurochemical and Histological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue. Analyze dopamine and its metabolite levels in the striatum via HPLC. Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Rats with surgically implanted guide cannulae targeting the brain region of interest (e.g., striatum or nucleus accumbens)
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[2][14]
-
Equilibration: Allow the system to equilibrate for 1-2 hours to achieve a stable baseline.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
6-MeO-THIQ Administration: Administer 6-MeO-THIQ (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC with electrochemical detection.[15][16]
Protocol 4: HPLC Analysis of Monoamine Neurotransmitters
This protocol outlines the analysis of dopamine, serotonin, and their metabolites in brain tissue or microdialysate samples.
Materials:
-
Brain tissue homogenates or microdialysate samples
-
Perchloric acid
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Standards for dopamine, serotonin, DOPAC, HVA, and 5-HIAA
Procedure:
-
Sample Preparation: For brain tissue, homogenize in perchloric acid and centrifuge to precipitate proteins. For microdialysate, samples can often be directly injected.[17][18]
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. The monoamines are separated on the C18 column based on their hydrophobicity.[19]
-
Electrochemical Detection: As the analytes elute from the column, they are detected by the electrochemical detector, which measures the current produced by their oxidation.
-
Quantification: Compare the peak areas of the analytes in the samples to those of the standards to determine their concentrations.[20][21]
Visualization of Pathways and Workflows
Signaling Pathways
The neuroprotective effects of tetrahydroisoquinolines are thought to be mediated through multiple pathways, including the reduction of oxidative stress and inflammation, and the modulation of neurotrophic factor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 10. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 13. criver.com [criver.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline as a Dopamine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a key structural motif found in a variety of neuropharmacologically active compounds. While not a potent dopamine agonist or antagonist in its own right, it serves as a valuable molecular scaffold, particularly in the development of selective ligands for the dopamine D3 receptor. This document provides an overview of its binding profile at dopamine receptors and detailed protocols for its characterization.
Recent studies have identified this compound as a fragment of the nonselective D3 receptor antagonist, stepholidine. When evaluated independently, it demonstrates a notable preference for the dopamine D3 receptor over D1 and D2 subtypes, making it a critical starting point for medicinal chemistry campaigns aimed at developing more potent and selective D3 antagonists.[1]
Data Presentation
The following table summarizes the binding affinities of this compound for human dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D1 | 6479[1] |
| Dopamine D2 | 1593[1] |
| Dopamine D3 | 92[1] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
To fully characterize the pharmacological profile of this compound or its derivatives, a series of in vitro assays are essential. Below are detailed protocols for radioligand binding assays to determine affinity and functional assays to assess agonist or antagonist activity.
Protocol 1: Dopamine Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine D1, D2, and D3 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human dopamine D1, D2, or D3 receptor.
-
Radioligands:
-
For D1 Receptors: [³H]-SCH23390
-
For D2/D3 Receptors: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific Ligand:
-
For D1 Receptors: (+)-Butaclamol (10 µM)
-
For D2/D3 Receptors: Haloperidol (10 µM)
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding) or 50 µL of the test compound at various concentrations.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plates for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Dopamine D1 Receptor Signaling Pathway.
References
Application of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a versatile scaffold that has garnered significant attention in medicinal chemistry. As a privileged structural motif, it is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The tetrahydroisoquinoline core provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of pharmacological properties. This document provides a comprehensive overview of the applications of 6-MeO-THIQ in drug discovery, focusing on its utility as a building block for the development of novel therapeutic agents. Detailed application notes, experimental protocols for synthesis and biological evaluation, and insights into the relevant signaling pathways are presented to guide researchers in this exciting field.
Key Biological Applications
Derivatives of 6-MeO-THIQ have demonstrated significant potential in several therapeutic areas, including:
-
Antitumor Activity: N-substituted derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline, a closely related analog, have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[1] These compounds exhibit high cytotoxicity against various cancer cell lines, including those resistant to existing drugs.[1]
-
Neuroprotection: Tetrahydroisoquinoline derivatives have shown promise in the context of neurodegenerative diseases. Their mechanisms of action are multifaceted, involving the scavenging of free radicals and the modulation of glutamatergic neurotransmission.[2][3] The activation of the Nrf2 antioxidant response pathway is another potential neuroprotective mechanism associated with this class of compounds.
-
Anti-inflammatory Effects: Certain 6-MeO-THIQ derivatives have been shown to possess anti-inflammatory properties. For instance, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory effects and protects dopaminergic neurons in models of Parkinson's disease.[4] The inhibition of the NF-κB signaling pathway is a key mechanism underlying these anti-inflammatory activities.[4]
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for the biological activities of various this compound derivatives and their analogs.
Table 1: Antitumor Activity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [1]
| Compound ID | Modification | Cell Line | GI₅₀ (nM) | IC₅₀ (µM) - Tubulin Polymerization |
| 6d | N-(quinolin-6-yl) | A549, KB, KBvin, DU145 | 1.5 - 1.7 | 0.93 |
| 5f | N-(naphthalen-2-yl) | A549, KB, KBvin, DU145 | 11 - 190 | 1.0 |
| 6b | N-(naphthalen-1-yl) | A549, KB, KBvin, DU145 | 11 - 30 | 0.92 |
| 6c | N-(quinolin-7-yl) | A549, KB, KBvin, DU145 | 11 - 25 | 0.95 |
| 6e | N-(quinazolin-6-yl) | A549, KB, KBvin, DU145 | 11 - 22 | 1.0 |
Table 2: Anti-inflammatory and Neuroprotective Activity of 6-Methoxy-THIQ Derivatives
| Compound | Biological Activity | Assay | Result | Reference |
| 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline | Anti-inflammatory | LPS-activated BV-2 microglia | Reduced NO and pro-inflammatory cytokine expression | [4] |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Anti-inflammatory | Carrageenan-induced paw edema in rats | Pronounced anti-inflammatory effect | [5] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotection | Glutamate-induced excitotoxicity in primary neuronal cultures | Inhibition of caspase-3 activity and LDH release | [2][3] |
Signaling Pathways and Mechanisms of Action
Antitumor Activity: Inhibition of Tubulin Polymerization
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives exert their potent antitumor effects by disrupting microtubule dynamics. They bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by N-Aryl-6-methoxy-THIQ derivatives.
Neuroprotective Mechanism: Nrf2/ARE Pathway Activation
A potential mechanism for the neuroprotective effects of tetrahydroisoquinoline derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of cytoprotective genes that combat oxidative damage.
Caption: Neuroprotection via Nrf2/ARE pathway activation by 6-MeO-THIQ derivatives.
Anti-inflammatory Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of 6-MeO-THIQ derivatives are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. 6-MeO-THIQ derivatives can attenuate this process, leading to a reduction in the production of inflammatory mediators.[4]
Caption: Anti-inflammatory mechanism of 6-MeO-THIQ derivatives via NF-κB inhibition.
Experimental Protocols
Synthesis of this compound (Pictet-Spengler Reaction)
The core this compound scaffold is commonly synthesized via the Pictet-Spengler reaction.[1][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
Materials:
-
3-Methoxyphenethylamine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-methoxyphenethylamine (1 equivalent) in water, add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2).
-
Add aqueous formaldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and basify to pH >10 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Synthesis of N-Aryl-6-methoxy-1,2,3,4-tetrahydroisoquinolines (Buchwald-Hartwig Coupling)
N-Aryl derivatives can be synthesized from the parent 6-MeO-THIQ using a Buchwald-Hartwig cross-coupling reaction.[8]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the aryl halide (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Add anhydrous, degassed toluene to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[9][10]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds and control inhibitors (e.g., colchicine)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.
-
Add the test compound at various concentrations or a control inhibitor to the reaction mixture.
-
Initiate the polymerization by adding GTP (final concentration 1 mM) and transferring the plate to a 37 °C spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time (typically 30-60 minutes).
-
The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Nrf2 Luciferase Reporter Assay
This assay is used to screen for compounds that can activate the Nrf2 antioxidant pathway.[11][12]
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).
-
Complete cell culture medium.
-
96-well white, clear-bottom cell culture plates.
-
Test compounds and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the ARE-luciferase reporter cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and controls for 18-24 hours.
-
After treatment, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
The fold induction of luciferase activity relative to the vehicle-treated control is calculated to determine the Nrf2 activation potential of the compounds.
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel drug candidates with diverse pharmacological activities. Its derivatives have shown significant promise as antitumor, neuroprotective, and anti-inflammatory agents. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this area, ultimately leading to the discovery of new and effective therapies for a range of human diseases.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. name-reaction.com [name-reaction.com]
- 7. organicreactions.org [organicreactions.org]
- 8. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) derivatives. This class of compounds is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. The 6-MeO-THIQ scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-cancer and anti-HIV properties.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif in a vast array of alkaloids and synthetic pharmaceuticals. The introduction of a methoxy group at the 6-position of the THIQ ring system has been shown to be a key determinant for various biological activities. Notably, derivatives of 6-MeO-THIQ have been investigated as potent anti-cancer agents that target tubulin polymerization and as antagonists of the CXCR4 receptor, which plays a crucial role in the entry of the HIV virus into host cells.
This guide outlines the two most common and effective synthetic strategies for preparing 6-MeO-THIQ derivatives: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. Detailed experimental protocols, quantitative data for representative derivatives, and visualizations of reaction mechanisms and relevant biological pathways are provided to facilitate research and development in this promising area of medicinal chemistry.
Synthetic Methodologies
The synthesis of the 6-MeO-THIQ core can be efficiently achieved through two primary and well-established organic reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. For the synthesis of this compound, the reaction typically starts with 3-methoxyphenethylamine and formaldehyde.
Reaction Mechanism:
Caption: Pictet-Spengler Reaction Mechanism.
Bischler-Napieralski Reaction and Reduction
The Bischler-Napieralski reaction is another powerful method for constructing the isoquinoline skeleton. It involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). This reaction yields a 3,4-dihydroisoquinoline intermediate, which is then reduced to the corresponding tetrahydroisoquinoline.
Reaction Mechanism:
Caption: Bischler-Napieralski Reaction and Reduction.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound hydrochloride.
Protocol 1: Pictet-Spengler Synthesis of this compound hydrochloride
Materials:
-
3-Methoxyphenethylamine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-methoxyphenethylamine (10.0 g, 66.1 mmol) in water (50 mL), add concentrated hydrochloric acid (6.0 mL).
-
Add aqueous formaldehyde solution (37%, 6.5 mL, 82.6 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Make the solution basic (pH > 10) by the slow addition of 40% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free base as an oil.
-
Dissolve the oil in diethyl ether (50 mL) and bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.
Protocol 2: Bischler-Napieralski Synthesis of this compound hydrochloride
Step A: Synthesis of N-Formyl-3-methoxyphenylethylamine
-
To a stirred solution of 3-methoxyphenethylamine (10.0 g, 66.1 mmol) in formic acid (20 mL), add acetic anhydride (7.0 mL, 74.2 mmol) dropwise while maintaining the temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-formyl-3-methoxyphenylethylamine as a viscous oil.
Step B: Cyclization to 6-Methoxy-3,4-dihydroisoquinoline
-
To a flask charged with phosphorus pentoxide (20 g), add toluene (50 mL).
-
Add a solution of N-formyl-3-methoxyphenylethylamine (5.0 g, 27.9 mmol) in toluene (20 mL) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Separate the aqueous layer and wash the organic layer with water.
-
Make the combined aqueous layers basic with 40% sodium hydroxide solution and extract with dichloromethane (3 x 40 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 6-methoxy-3,4-dihydroisoquinoline.
Step C: Reduction to this compound and Salt Formation
-
Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline from the previous step in methanol (50 mL).
-
Cool the solution in an ice bath and add sodium borohydride (2.1 g, 55.8 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure and add water (50 mL) to the residue.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Dry the combined organic layers, filter, and concentrate to obtain the free base.
-
Convert to the hydrochloride salt as described in Protocol 1, step 9 and 10.
Quantitative Data Summary
The following table summarizes the synthesis of representative this compound derivatives using the Pictet-Spengler reaction.
| Derivative | R¹ | R² | Aldehyde/Ketone | Yield (%) | m.p. (°C) of HCl salt | ¹H NMR (δ, ppm) of HCl salt in D₂O |
| 1a | H | H | Formaldehyde | 85 | 240-242 | 7.20 (d, 1H), 6.90 (dd, 1H), 6.85 (d, 1H), 4.25 (s, 2H), 3.80 (s, 3H), 3.50 (t, 2H), 3.10 (t, 2H) |
| 1b | CH₃ | H | Acetaldehyde | 78 | 215-217 | 7.18 (d, 1H), 6.88 (m, 2H), 4.50 (q, 1H), 3.78 (s, 3H), 3.60-3.40 (m, 2H), 3.20-3.00 (m, 2H), 1.60 (d, 3H) |
| 1c | Ph | H | Benzaldehyde | 72 | 228-230 | 7.50-7.30 (m, 5H), 7.15 (d, 1H), 6.85 (m, 2H), 5.60 (s, 1H), 3.75 (s, 3H), 3.70-3.50 (m, 2H), 3.30-3.10 (m, 2H) |
Biological Applications and Signaling Pathways
Anti-Cancer Activity: Tubulin Polymerization Inhibition
Certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of Tubulin Polymerization.
Anti-HIV Activity: CXCR4 Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) is a co-receptor used by certain strains of HIV to enter T-cells.[2] this compound derivatives have been developed as CXCR4 antagonists, blocking the interaction between the viral envelope glycoprotein gp120 and the CXCR4 co-receptor, thereby preventing viral entry.
Caption: CXCR4 Antagonism in HIV Entry.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel this compound derivatives is outlined below.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Pictet-Spengler Cyclization of Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the synthesis of tetrahydroisoquinolines. This heterocyclic motif is a key structural component in a vast array of natural products and pharmacologically active compounds. This document provides detailed protocols and comparative data for the Pictet-Spengler cyclization of phenethylamines, designed to aid researchers in the development of novel therapeutics and synthetic methodologies.
Introduction
Discovered by Amé Pictet and Theodor Spengler in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline.[1][2] The reaction's prevalence in the biosynthesis of numerous alkaloids underscores its significance and reliability.[3]
The versatility of the Pictet-Spengler reaction is demonstrated by its compatibility with a wide range of substrates and reaction conditions. Both Brønsted and Lewis acids can be employed as catalysts, and the reaction can be performed under thermal or microwave-assisted conditions.[4][5] The choice of reagents and conditions significantly impacts reaction efficiency and yield.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Pictet-Spengler reaction proceeds through the following key steps:
-
Imine/Iminium Ion Formation: The phenethylamine derivative reacts with a carbonyl compound (aldehyde or ketone) under acidic conditions to form a Schiff base, which is subsequently protonated to generate a reactive iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the phenethylamine attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.
-
Deprotonation: A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.
The overall workflow of the Pictet-Spengler cyclization is depicted in the following diagram:
Caption: General workflow of the Pictet-Spengler cyclization.
Comparative Data of Pictet-Spengler Reactions
The following table summarizes various reported conditions and yields for the Pictet-Spengler cyclization of different phenethylamine derivatives. This data is intended to provide a comparative overview to guide the selection of reaction parameters.
| Phenethylamine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic Acid (TFA) | - | Microwave (150W) | 15 min | 98 | [5] |
| Tryptamine | Benzaldehyde | Trifluoroacetic Acid (TFA) | - | - | - | 78 | [6] |
| Dopamine | 4-Hydroxyphenylacetaldehyde | Phosphate Buffer (pH 6.0) | Water | 50 | 1 h | 77 | [7] |
| N-Benzyl tryptophan methyl ester | Various Aldehydes | - | - | - | - | >70 | [3] |
| Dopamine | Various Aldehydes | Boron Trifluoride Etherate | - | - | - | 36-86 | [3] |
| Tryptamine | Various Aldehydes/Ketones | - | - | Microwave | 2.5-9 min | Good | [8] |
| Tryptophan | Various Aldehydes | Acidic | Ambient | 0.5-4 h | 50-98 | [8] | |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Phenylglyoxal | 3N HCl | Water | Reflux | - | 75 | [9] |
| 2-(3,4-Dimethoxyphenyl)ethylamine | 3,4-Dimethoxyphenylglyoxal | 3N HCl | Water | Reflux | - | 54 | [9] |
| 2-(3,4-Dimethoxyphenyl)ethylamine | 3,4,5-Trimethoxyphenylglyoxal | 3N HCl | Water | Reflux | - | 29 | [9] |
Experimental Protocols
The following is a representative experimental protocol for the Pictet-Spengler cyclization, which can be adapted for various substrates.
Synthesis of 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol)
This protocol is a generalized procedure based on the synthesis of Salsolinol, a condensation product of dopamine and acetaldehyde.
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol or Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dopamine hydrochloride (1 equivalent) in methanol or water.
-
Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid (catalytic amount). Slowly add acetaldehyde (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) and maintain this temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Be cautious as CO₂ evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of the organic solvent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tetrahydroisoquinoline product.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acids and organic solvents are corrosive and flammable; handle with care.
Conclusion
The Pictet-Spengler reaction remains an indispensable tool for the synthesis of tetrahydroisoquinolines. The selection of appropriate starting materials, catalysts, and reaction conditions is crucial for achieving high yields and purity. The provided data and protocols offer a valuable resource for researchers engaged in the synthesis of complex molecules for drug discovery and development. Further optimization of reaction parameters may be necessary for specific substrate combinations.
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. via.library.depaul.edu [via.library.depaul.edu]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
Application Notes and Protocols: NMR Spectroscopy of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopy analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in natural products and their diverse biological activities. These guidelines offer a framework for obtaining and interpreting high-quality NMR data for structural verification and further studies.
Introduction
This compound is a key structural motif found in numerous alkaloids and synthetic compounds with a wide range of pharmacological properties. Accurate structural elucidation and characterization are paramount for understanding its biological function and for the development of new therapeutic agents. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small molecules in solution. This guide outlines the standardized procedures for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound.
NMR Data Presentation
The following tables summarize the expected ¹H and predicted ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 6.94 | d | 8.0 | 1H |
| H-7 | 6.71 | dd | 8.0, 2.5 | 1H |
| H-8 | 6.63 | d | 2.5 | 1H |
| H-1 | 4.00 | s | - | 2H |
| OCH₃ | 3.78 | s | - | 3H |
| H-3 | 3.16 | t | 5.6 | 2H |
| H-4 | 2.83 | t | 5.2 | 2H |
| NH | Variable | br s | - | 1H |
Note: The chemical shift of the NH proton is variable and depends on concentration and solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~158.0 |
| C-4a | ~129.0 |
| C-8a | ~127.0 |
| C-5 | ~113.0 |
| C-7 | ~112.5 |
| C-8 | ~111.0 |
| OCH₃ | ~55.2 |
| C-1 | ~47.0 |
| C-3 | ~42.0 |
| C-4 | ~29.0 |
Disclaimer: The ¹³C NMR data is predicted based on known chemical shift values for similar tetrahydroisoquinoline structures and may vary from experimental results.
Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of this compound.
Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C NMR).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Protocol 1: ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 8-16
-
Receiver Gain: Optimized automatically or manually.
Protocol 2: ¹³C{¹H} NMR Spectroscopy (Proton-Decoupled)
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K
-
Spectral Width (SW): 200-240 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Receiver Gain: Optimized automatically or manually.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological context for this compound.
Application Note: HPLC Analysis for Purity Determination of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a crucial intermediate in the synthesis of various pharmacologically active compounds. As a key building block, its purity is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such pharmaceutical intermediates. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound, including the identification and quantification of potential process-related impurities and degradation products.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The elution of compounds is monitored using a UV detector, and the peak area is proportional to the concentration of the compound.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffers: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄)
-
Sample: this compound test sample
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
3. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
4. System Suitability Testing
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in six replicates. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 15.23 | 1854321 | 1.12 | 5643 |
| 2 | 15.25 | 1856789 | 1.13 | 5689 |
| 3 | 15.22 | 1853210 | 1.11 | 5621 |
| 4 | 15.24 | 1855432 | 1.12 | 5655 |
| 5 | 15.26 | 1857890 | 1.14 | 5701 |
| 6 | 15.23 | 1854987 | 1.12 | 5648 |
| Mean | 15.24 | 1855438 | 1.12 | 5659 |
| RSD (%) | 0.10 | 0.10 | - | - |
Table 2: Purity Analysis of a Test Sample
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 8.54 | 12345 | 0.05 | Impurity A (Starting Material) |
| 2 | 12.89 | 23456 | 0.10 | Impurity B (By-product) |
| 3 | 15.24 | 23345678 | 99.75 | This compound |
| 4 | 18.91 | 24567 | 0.10 | Impurity C (Degradant) |
| Total | - | 23406046 | 100.00 |
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for purity assessment of the sample.
Application Notes and Protocols: Mass Spectrometry Fragmentation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric fragmentation analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, a significant structural motif in medicinal chemistry and drug development. Understanding the fragmentation pattern is crucial for its identification and characterization in various matrices. These notes include proposed fragmentation pathways, quantitative data on key fragments, and detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Introduction
This compound (6-MeO-THIQ) is a key heterocyclic compound found in numerous natural products and synthetic pharmaceuticals. Its structural elucidation by mass spectrometry is a fundamental requirement in metabolic studies, pharmacokinetic analysis, and quality control. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to analyze this class of compounds, each providing unique fragmentation patterns that offer insights into the molecule's structure. The molecular weight of this compound is 163.22 g/mol .
Proposed Fragmentation Pathway
The mass spectral fragmentation of this compound is primarily driven by the stability of the resulting fragment ions. The key fragmentation mechanisms include benzylic cleavage, alpha-cleavage, and the retro-Diels-Alder reaction.
Upon electron ionization, the molecule loses an electron to form the molecular ion ([M]•+) at m/z 163. The fragmentation cascade is initiated from this radical cation.
-
Formation of m/z 162 ([M-H]•+): A common fragmentation pathway for tetrahydroisoquinolines involves the loss of a hydrogen radical from the position alpha to the nitrogen atom, leading to a stable iminium ion.
-
Formation of m/z 134: This significant fragment is proposed to form via a retro-Diels-Alder (RDA) reaction of the molecular ion. This reaction involves the cleavage of the heterocyclic ring, resulting in the expulsion of ethene (C₂H₄) and the formation of a stable, conjugated radical cation. An alternative pathway to a fragment of the same nominal mass involves benzylic cleavage with subsequent rearrangement.
The proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data
The prominent ions observed in the mass spectrum of this compound are summarized in the table below. The m/z values are based on typical electron ionization mass spectra.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 163 | [C₁₀H₁₃NO]•+ | Molecular Ion |
| 162 | [C₁₀H₁₂NO]+ | Loss of a hydrogen radical (α-cleavage) |
| 134 | [C₈H₈NO]•+ | Retro-Diels-Alder (RDA) reaction with loss of ethene |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 6-MeO-THIQ.
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (from a biological matrix): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For LLE, basify the sample with a suitable base (e.g., 1M NaOH) and extract with an organic solvent like ethyl acetate or dichloromethane. Evaporate the organic layer to dryness and reconstitute in methanol.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of 6-MeO-THIQ in complex matrices.
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Extraction (from a biological matrix): Protein precipitation is a common method. Add three parts of cold acetonitrile to one part of the sample (e.g., plasma or serum). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
MRM Transitions:
-
Precursor Ion (m/z): 164.1 ([M+H]+)
-
Product Ions (m/z): To be determined by infusion and product ion scan of the parent compound. Likely fragments would correspond to the neutral losses observed in EI-MS.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the GC-MS and LC-MS/MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The application notes and protocols provided herein offer a comprehensive framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathways and detailed experimental conditions will aid researchers in the identification, characterization, and quantification of this important compound in various scientific applications. It is recommended to perform appropriate system suitability tests and method validation to ensure data quality and reliability.
Application Notes and Protocols for Assessing the In Vitro Activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing key in vitro assays to evaluate the biological activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ). The protocols detailed below are foundational for screening and characterizing the potential therapeutic properties of this and related compounds. While specific experimental data for 6-MeO-THIQ is not extensively available in the public domain, these assays provide a robust framework for its investigation.
Introduction
This compound is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a core structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] THIQ analogs have been investigated for their potential as antitumor, neuroprotective, and antimicrobial agents.[1][2] Given the structural similarity to compounds with known neurological effects, the in vitro assays outlined here focus on activities relevant to neuropharmacology and general cellular health, including acetylcholinesterase inhibition, monoamine oxidase inhibition, and antioxidant potential.
Data Presentation
Quantitative data from the described in vitro assays should be meticulously recorded and organized to facilitate clear comparison and interpretation. The following tables provide templates for presenting key inhibitory and radical-scavenging parameters.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 6-MeO-THIQ (Example Data)
| Compound | Concentration Range (µM) | IC50 (µM) | Inhibition Type | Positive Control | IC50 of Positive Control (µM) |
| 6-MeO-THIQ | 0.1 - 100 | To be determined | To be determined | Donepezil | e.g., 0.025 ± 0.003 |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 6-MeO-THIQ (Example Data)
| Compound | MAO Isozyme | Concentration Range (µM) | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| 6-MeO-THIQ | MAO-A | 0.1 - 100 | To be determined | Clorgyline | e.g., 0.008 ± 0.001 |
| 6-MeO-THIQ | MAO-B | 0.1 - 100 | To be determined | Selegiline | e.g., 0.012 ± 0.002 |
Table 3: Antioxidant Activity of 6-MeO-THIQ (Example Data)
| Assay | Compound | Concentration Range (µg/mL) | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| DPPH | 6-MeO-THIQ | 10 - 500 | To be determined | Ascorbic Acid | e.g., 5.5 ± 0.4 |
| ABTS | 6-MeO-THIQ | 10 - 500 | To be determined | Trolox | e.g., 7.2 ± 0.6 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of acetylcholinesterase by quantifying the amount of thiocholine produced when acetylthiocholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water.
-
Prepare a stock solution of 6-MeO-THIQ and the positive control in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 25 µL of the test compound dilutions or positive control. For the negative control, add 25 µL of the assay buffer (with the same percentage of solvent as the test compounds).
-
Add 50 µL of the AChE solution to all wells.
-
Incubate the plate at 25°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for AChE Inhibition Assay
References
Application Notes and Protocols for Studying the Effects of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Analogs in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,4-Tetrahydroisoquinolines (TIQs) are a class of compounds, some of which are endogenously present in the mammalian brain and exhibit a range of neuropharmacological activities.[1][2] Structural modifications to the TIQ scaffold can significantly alter its biological effects. This document focuses on animal models and protocols for studying the effects of 6-methoxy-substituted TIQ derivatives, a modification that has been explored for its potential to modulate monoaminergic neurotransmitter systems.
Specifically, we will detail the application of a representative analog, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, which has demonstrated antidepressant-like properties in murine models.[3] The protocols outlined below are standard behavioral assays used to screen for antidepressant and anxiolytic activity and to assess general locomotor function.
Animal Models and Experimental Approaches
Rodent models, particularly mice, are frequently used to evaluate the in vivo effects of novel psychoactive compounds. For assessing the antidepressant-like and anxiolytic-like potential of 6-methoxy-TIQ derivatives, the following behavioral tests are commonly employed.
Models of Depression-Like Behavior
-
Forced Swim Test (FST): This is a widely used model to screen for antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.[2][4][5]
-
Tail Suspension Test (TST): Similar to the FST, the TST is a measure of behavioral despair. Mice are suspended by their tails, and the duration of immobility is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.[4]
Models of Anxiety-Like Behavior
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. A compound with anxiolytic properties would be expected to increase the time spent and the number of entries into the open arms.
Assessment of Locomotor Activity
-
Open Field Test (OFT): This assay is crucial to rule out the possibility that observed effects in the FST and TST are due to a general increase in motor activity (psychostimulation) rather than a specific antidepressant-like effect. The test measures horizontal and vertical movements in a novel arena.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating the effects of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol in mice.[3]
Table 1: Behavioral Effects of a 6-Methoxy-TIQ Derivative in Mice
| Test | Animal Model | Compound Administration | Dosage Range (i.p.) | Key Finding |
| Forced Swim Test | Male Laca mice | Intraperitoneal (i.p.) | 4-16 mg/kg | Dose-dependent reduction in immobility time. |
| Tail Suspension Test | Male Laca mice | Intraperitoneal (i.p.) | 4-16 mg/kg | Reversal of immobility period. |
| Locomotor Activity | Male Laca mice | Intraperitoneal (i.p.) | 4-16 mg/kg | Increased locomotor activity only at higher doses (16 mg/kg). |
Table 2: Neurochemical Effects of a 6-Methoxy-TIQ Derivative in the Mouse Brain
| Neurotransmitter | Brain Region | Dosage (i.p.) | Change from Control |
| Norepinephrine | Whole brain | 16 mg/kg | 13% increase |
| Serotonin | Whole brain | 16 mg/kg | 37% increase |
| Dopamine | Whole brain | 16 mg/kg | 42% increase |
Experimental Protocols
Protocol 1: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a test compound.
Materials:
-
Transparent cylindrical container (25 cm high, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment (optional, for later scoring)
-
Timer
-
Dry towels
Procedure:
-
Fill the cylindrical container with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[2]
-
Administer the test compound (e.g., 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol at 4-16 mg/kg, i.p.) or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into the water cylinder.
-
The total duration of the test is 6 minutes.[2]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The water should be changed between animals to avoid olfactory cues.
Protocol 2: Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like potential of a test compound.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Timer
-
Video recording equipment (optional)
Procedure:
-
Administer the test compound or vehicle as described for the FST.
-
Secure a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Use the tape to suspend the mouse from the horizontal bar, ensuring it cannot escape or climb onto the bar.
-
The total duration of the test is typically 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute period. Immobility is defined as hanging passively and being completely motionless.
-
After the test, remove the mouse from the suspension and return it to its home cage.
Protocol 3: Locomotor Activity Test
Objective: To measure spontaneous motor activity and rule out psychostimulant effects.
Materials:
-
Open field arena (e.g., a 40x40x30 cm box) equipped with infrared beams or a video tracking system.
-
70% ethanol for cleaning.
Procedure:
-
Allow mice to acclimate to the testing room for at least 30-60 minutes before the test begins.[6]
-
Administer the test compound or vehicle.
-
Place the mouse in the center of the open field arena.
-
Record locomotor activity for a set period, typically 15-30 minutes. Parameters to measure include:
-
Total distance traveled (horizontal activity).
-
Number of rearings (vertical activity).
-
Time spent in the center versus the periphery of the arena (can also be an index of anxiety).
-
-
After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.[6]
Visualizations
Proposed Signaling Pathway
The neurochemical data suggests that 6-methoxy-TIQ derivatives may exert their effects by modulating the levels of key monoamine neurotransmitters. The diagram below illustrates the proposed mechanism of action, focusing on the serotonergic and dopaminergic systems, which are major targets for antidepressant drugs.[3][7][8]
Caption: Proposed mechanism for the antidepressant-like effects of 6-Methoxy-TIQ derivatives.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel 6-methoxy-TIQ derivative in preclinical animal models.
Caption: Workflow for behavioral and neurochemical screening of 6-Methoxy-TIQ derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting effects of catecholic and O-methylated tetrahydroisoquinolines on hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the large-scale synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.
Issue 1: Low Yield in Pictet-Spengler Reaction
-
Question: We are experiencing low yields during the Pictet-Spengler cyclization of 2-(3-methoxyphenyl)ethylamine with formaldehyde on a large scale. What are the potential causes and solutions?
-
Answer: Low yields in large-scale Pictet-Spengler reactions are a common challenge. Several factors could be contributing to this issue:
-
Insufficient Acid Catalyst: The Pictet-Spengler reaction is acid-catalyzed. On a larger scale, inadequate mixing or localized consumption of the acid can lead to an incomplete reaction.
-
Solution: Ensure efficient and homogenous mixing. Consider a slow, controlled addition of the acid catalyst to maintain the optimal pH throughout the reaction vessel. Superacid-catalyzed Pictet-Spengler reactions have been shown to be effective for less activated substrates.[1]
-
-
Side Reactions: At elevated temperatures, which are often required for this reaction, side reactions such as polymerization of formaldehyde or decomposition of the starting material can occur.
-
Solution: Optimize the reaction temperature. A gradual increase in temperature might be beneficial. Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields for similar reactions.[2]
-
-
Purity of Starting Materials: Impurities in 2-(3-methoxyphenyl)ethylamine or formaldehyde can interfere with the reaction.
-
Solution: Use high-purity starting materials. Consider purifying the amine by distillation before use.
-
-
Issue 2: Formation of Impurities in Bischler-Napieralski Reaction
-
Question: During the scale-up of the Bischler-Napieralski reaction to synthesize the dihydroisoquinoline precursor, we are observing the formation of significant impurities. How can we minimize these?
-
Answer: The Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine, is sensitive to reaction conditions, and scaling up can exacerbate impurity formation.[2][3]
-
Harsh Dehydrating Agents: Commonly used dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) can be aggressive at high temperatures, leading to charring and side product formation.[4][5]
-
Reaction Temperature: High reflux temperatures can promote side reactions.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid prolonged heating after completion.
-
-
Substrate Stability: The N-acyl-2-(3-methoxyphenyl)ethylamine intermediate may not be stable under prolonged harsh conditions.
-
Solution: Consider a two-step process where the dihydroisoquinoline is generated and then immediately reduced in the next step without prolonged storage of the intermediate.
-
-
Issue 3: Difficulties in Product Purification and Isolation
-
Question: We are facing challenges in purifying the final product, this compound, on a large scale. The crude product is often an oil and difficult to crystallize.
-
Answer: Purification is a critical step in large-scale synthesis. The physical properties of this compound can make isolation challenging.
-
Product Form: The free base is often an oil.
-
Solution: Convert the product to its hydrochloride or hydrobromide salt, which is typically a crystalline solid and easier to handle and purify by recrystallization.[8]
-
-
Chromatography Issues: Large-scale column chromatography can be expensive and time-consuming.
-
Solution: If chromatography is necessary, optimize the solvent system on a small scale first to ensure good separation. Silica gel column chromatography is a common method.[9][10] Consider alternative purification techniques like fractional distillation under reduced pressure if the boiling point allows.
-
-
Emulsion Formation during Workup: Emulsions can form during the aqueous workup, making phase separation difficult.
-
Solution: To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a large scale?
A1: The two most common and well-established methods for the large-scale synthesis of 1,2,3,4-tetrahydroisoquinolines are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[2][6][12][13]
-
Pictet-Spengler Reaction: This involves the cyclization of a β-arylethylamine (in this case, 2-(3-methoxyphenyl)ethylamine) with an aldehyde (typically formaldehyde).[1][2][14] It is a direct method to form the tetrahydroisoquinoline ring system.
-
Bischler-Napieralski Reaction: This is a two-step process. First, a β-phenylethylamine is acylated, and then the resulting amide undergoes an acid-catalyzed cyclodehydration to form a 3,4-dihydroisoquinoline. This intermediate is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[2][3][4][5]
Q2: What are the key safety precautions to consider during the large-scale synthesis?
A2: Safety is paramount in any chemical synthesis, especially on a large scale.
-
Handling of Reagents:
-
Phosphorus pentoxide (P₂O₅) and Phosphoryl chloride (POCl₃): These are highly corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Formaldehyde: It is a suspected carcinogen and an irritant. Use in a well-ventilated area and minimize exposure.
-
-
Reaction Conditions:
-
Exothermic Reactions: Be aware that acid-base neutralizations and the addition of dehydrating agents can be exothermic. Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.
-
Inert Atmosphere: For sensitive reagents and intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and improve product quality.[11]
-
Q3: How can I improve the overall efficiency and cost-effectiveness of the synthesis on an industrial scale?
A3: Improving efficiency and reducing costs are critical for industrial production.
-
Route Selection: The Pictet-Spengler reaction is generally more atom-economical as it is a one-step cyclization. However, the Bischler-Napieralski route might offer better control over the introduction of substituents. A thorough process optimization of both routes is recommended.
-
Catalyst and Reagent Optimization: Using catalytic amounts of a stronger acid in the Pictet-Spengler reaction or exploring reusable solid acid catalysts could reduce waste and cost.
-
Solvent Selection and Recycling: Choose solvents that are effective, safe, and easily recoverable. Implement solvent recycling protocols to minimize waste and purchasing costs.
-
Process Analytical Technology (PAT): Implement in-situ monitoring techniques (e.g., IR, Raman spectroscopy) to track reaction progress in real-time. This allows for precise control over reaction endpoints, preventing the formation of byproducts and maximizing yield.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Note that specific yields and purities will vary depending on the exact conditions and scale.
| Parameter | Pictet-Spengler Reaction | Bischler-Napieralski Reaction (Cyclization Step) |
| Starting Material | 2-(3-methoxyphenyl)ethylamine | N-formyl-2-(3-methoxyphenyl)ethylamine |
| Reagent | Formaldehyde | POCl₃ or P₂O₅ |
| Solvent | Acidified Isopropanol[8] or aqueous HCl | Toluene or Xylene[5] |
| Temperature | Room Temperature to Reflux | Reflux (100-140 °C)[4][5] |
| Typical Yield | Moderate (e.g., 50-62% for similar substrates)[8] | Good to Excellent (can be >80% under optimized conditions) |
| Key Challenge | Potential for side reactions with formaldehyde. | Harsh conditions can lead to impurities. |
Experimental Protocols
1. Pictet-Spengler Synthesis of this compound Hydrochloride
This protocol is adapted from a reliable procedure for similar compounds.[8]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-(3-methoxyphenyl)ethylamine in isopropanol.
-
Acidification: Cool the solution and slowly add a solution of hydrochloric acid in isopropanol.
-
Aldehyde Addition: To the stirred, acidified solution, add an aqueous solution of formaldehyde dropwise, maintaining the temperature below 25 °C.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-72 hours.
-
Isolation: Upon completion, cool the reaction mixture to 0-5 °C to precipitate the hydrochloride salt.
-
Purification: Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
2. Bischler-Napieralski Synthesis of this compound
This is a two-step protocol involving cyclization and subsequent reduction.
Step A: Cyclization to 6-Methoxy-3,4-dihydroisoquinoline
-
Amide Formation: Prepare N-formyl-2-(3-methoxyphenyl)ethylamine by reacting 2-(3-methoxyphenyl)ethylamine with a suitable formylating agent (e.g., ethyl formate).
-
Reaction Setup: In a reactor equipped for reflux and with protection from atmospheric moisture, dissolve the N-formyl-2-(3-methoxyphenyl)ethylamine in a dry, high-boiling solvent like toluene or xylene.
-
Cyclization: Slowly add phosphoryl chloride (POCl₃) to the stirred solution. Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or HPLC.
-
Workup: After cooling, carefully quench the reaction mixture with ice water and basify with a strong base (e.g., NaOH) to pH > 10. Extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
Step B: Reduction to this compound
-
Reaction Setup: Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline from Step A in a suitable solvent like methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Stir the mixture at room temperature until the reduction is complete (monitor by TLC or HPLC).
-
Workup and Purification: Quench the reaction by the addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. The crude product can then be purified by distillation under reduced pressure, column chromatography, or by conversion to its hydrochloride salt followed by recrystallization as described previously.
Visualizations
Caption: Workflow of the two main synthetic routes for this compound.
References
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. organicreactions.org [organicreactions.org]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ). It is intended for researchers, scientists, and professionals in drug development to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues that may arise during the synthesis of this compound.
Q1: My Pictet-Spengler reaction for 6-MeO-THIQ is giving a low yield. What are the common causes and solutions?
A1: Low yields in the Pictet-Spengler synthesis of 6-MeO-THIQ can stem from several factors. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1][2] For less nucleophilic aromatic rings, such as a phenyl group, the reaction may require higher temperatures and strong acids to proceed efficiently.[1]
Common issues and their solutions include:
-
Insufficiently Acidic Conditions: The formation of the electrophilic iminium ion, which is crucial for the cyclization, is acid-catalyzed.[1] If the reaction medium is not acidic enough, the reaction rate will be slow, leading to incomplete conversion.
-
Poor Quality of Starting Materials: Impurities in the 2-(3-methoxyphenyl)ethylamine or formaldehyde can interfere with the reaction.
-
Solution: Use high-purity, freshly sourced starting materials.
-
-
Suboptimal Reaction Temperature and Time: The reaction may require heating to overcome the activation energy for the cyclization.
-
Solution: Microwave-assisted synthesis has been shown to significantly improve yields, with some procedures reporting up to 98% yield in 15 minutes in the presence of TFA.[3]
-
-
Difficult Product Isolation: The direct product of the condensation can be an oil, making isolation and purification challenging.[4]
-
Solution: A practical approach involves the formation of a solid intermediate, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane, which can be isolated and then treated with HCl to yield the pure hydrochloride salt of the final product.[4]
-
Q2: I'm observing significant side product formation in my Bischler-Napieralski reaction. What is the likely cause and how can it be minimized?
A2: The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then reduced to the desired tetrahydroisoquinoline.[5][6] However, it is prone to side reactions, especially with certain substrates.
-
Major Side Reaction: A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[7][8] This is particularly prevalent when the resulting styrene is highly conjugated.[7]
-
Solution: To suppress this side reaction, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product.[8] Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can avoid the elimination pathway that leads to the styrene byproduct.[7][8]
-
-
Formation of Regioisomers: If the aromatic ring has substituents, there is a possibility of forming regioisomers. For 6-MeO-THIQ, the starting material 2-(3-methoxyphenyl)ethylamine leads to cyclization at the position para to the methoxy group. However, harsh conditions could potentially lead to minor amounts of the 8-methoxy isomer.
-
Solution: Careful control of reaction conditions and the choice of a suitable dehydrating agent can improve regioselectivity. For electron-rich substrates, phosphorus oxychloride (POCl₃) is often sufficient.[7] For less reactive substrates, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[7][9]
-
Q3: Purification of this compound is proving difficult, and I am experiencing significant product loss. Do you have any suggestions?
A3: The free base of 6-MeO-THIQ is often an oil, which can make purification by crystallization challenging and lead to losses during column chromatography.[4][10]
-
Recommended Strategy: Convert the product to its hydrochloride salt. This is often a stable, crystalline solid that can be easily purified by filtration and recrystallization. An improved and practical synthesis involves the isolation of a novel solid aminal intermediate, which is then converted to the hydrochloride salt with HCl in isopropanol.[4][11] This method avoids the need for chromatography of the oily free base.
-
Chromatography Tips: If chromatography is necessary for the free base, use a silica gel column with an eluent system such as dichloromethane/methanol (e.g., 20:1 v/v).[10][12] To minimize product loss on the column due to the basic nature of the amine, consider pre-treating the silica gel with a small amount of a suitable amine, like triethylamine, in the eluent.
Q4: What are the best practices for setting up a Pictet-Spengler reaction to maximize the yield of 6-MeO-THIQ?
A4: To maximize the yield, careful attention to the reaction setup and conditions is crucial.
-
Use of a Formaldehyde Equivalent: While aqueous formaldehyde can be used, paraformaldehyde is often a convenient and effective alternative.[4]
-
Acid Catalyst: A strong acid is generally required.[1] Concentrated hydrochloric acid or trifluoroacetic acid are commonly employed.[3][13]
-
Solvent: The reaction can be run in a protic solvent with heating or in an aprotic medium, which can sometimes give superior yields.[1]
-
Temperature Control: For substrates that are not highly activated, heating is necessary.[1] Microwave irradiation can be a highly effective method for achieving high yields in short reaction times.[3]
-
Work-up Procedure: A key improvement for large-scale synthesis is to basify the reaction mixture after completion to precipitate the bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane intermediate. This solid can be filtered off and then converted to the final product's hydrochloride salt, simplifying purification and improving the isolated yield.[4]
Q5: How do I select the appropriate reducing agent for the 6-methoxy-3,4-dihydroisoquinoline intermediate obtained from the Bischler-Napieralski reaction?
A5: The reduction of the 3,4-dihydroisoquinoline intermediate is a critical step to obtain the final tetrahydroisoquinoline product. The choice of reducing agent depends on the desired selectivity and scale of the reaction.
-
Standard Reducing Agents: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. It is relatively mild and easy to handle.
-
For Enantioselective Reduction: If a specific enantiomer of the product is desired, an asymmetric reduction is necessary. This can be achieved through several methods, including the use of chiral hydride reducing agents or catalytic hydrogenation with a chiral catalyst.[14]
-
Harsh Reducing Agents: Lithium aluminum hydride (LiAlH₄) can also be used for this reduction and is a more powerful reducing agent than NaBH₄.[10] However, it requires anhydrous conditions and a more careful work-up procedure. A reported protocol using LiAlH₄ in anhydrous THF at 60°C overnight afforded a 77% yield after purification.[10][12]
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of this compound and its derivatives under various conditions.
Table 1: Comparison of Yields for Different Synthetic Routes
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Pictet-Spengler | 2-(3-methoxyphenyl)ethylamine, paraformaldehyde, formic acid | Moderate (e.g., 50%) | [11] |
| Improved Pictet-Spengler | 2-(3-methoxyphenyl)ethylamine, formaldehyde, isolation of aminal intermediate, then HCl | High | [4] |
| Microwave-assisted Pictet-Spengler | 2-(3,4-dimethoxyphenyl)ethylamine, benzaldehyde, TFA | 98% | [3] |
| Bischler-Napieralski followed by Reduction | N-acyl-β-arylethylamide, POCl₃, then LiAlH₄ | Good (e.g., 77% for reduction step) | [10][12] |
Table 2: Effect of Dehydrating Agent in Bischler-Napieralski Reaction
| Substrate Type | Dehydrating Agent | Typical Conditions | Expected Outcome | Reference |
| Electron-Rich Aromatic Ring | POCl₃ | Reflux | Good yield | [7] |
| Electron-Deficient or Neutral Aromatic Ring | P₂O₅ in refluxing POCl₃ | High temperature | Improved yield over POCl₃ alone | [7][9] |
| Acid-Sensitive Substrates | Triflic anhydride (Tf₂O) and 2-chloropyridine | -20 °C to room temperature | Higher yields under milder conditions | [7] |
Experimental Protocols
Protocol 1: Improved Pictet-Spengler Synthesis of this compound Hydrochloride[4]
-
Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethylamine in a suitable solvent, add aqueous formaldehyde.
-
Condensation: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Isolation of Intermediate: Upon completion of the reaction, make the solution basic by adding 50% aqueous NaOH. This will precipitate the bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane intermediate as a solid.
-
Filtration: Collect the solid intermediate by filtration and wash it with water.
-
Conversion to Hydrochloride Salt: Suspend the isolated solid intermediate in isopropanol (IPA).
-
Acidification: Add concentrated HCl to the suspension.
-
Final Product Isolation: The hydrochloride salt of this compound will precipitate. Isolate the pure product by filtration.
Protocol 2: Reduction of 6-Methoxy-3,4-dihydro-1(2H)-isoquinolone[10][12]
This protocol describes the reduction of the amide precursor, which can be formed via a Bischler-Napieralski type reaction.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 6-methoxy-3,4-dihydro-1(2H)-isoquinolone in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Slowly add lithium aluminum hydride (LiAlH₄) to the solution.
-
Reaction: Stir the reaction mixture at 60 °C overnight.
-
Quenching: Cool the reaction to room temperature. Carefully quench the reaction by the sequential addition of water, followed by a 15% sodium hydroxide solution.
-
Work-up: Stir the mixture for 30 minutes, then filter to remove the aluminum salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: dichloromethane/methanol = 20:1) to obtain the this compound as a yellow oil. (Reported yield: 77%).[10][12]
Visualizations
The following diagrams illustrate the key synthetic pathways and a troubleshooting workflow.
Caption: Pictet-Spengler reaction pathway.
Caption: Bischler-Napieralski and reduction pathway.
Caption: Troubleshooting workflow for low yield.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
Technical Support Center: Purification of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline from its reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is an oil, making it difficult to handle and purify. What can I do?
Answer: this compound is often isolated as an oil or a low-melting semi-solid, which can indeed complicate purification, especially on a larger scale.[1][2][3] The most effective strategy is to convert the basic free amine into its hydrochloride (HCl) salt. This salt is typically a stable, crystalline solid that can be easily isolated by filtration and further purified by recrystallization.[3][4][5]
To do this, dissolve your crude oily product in a suitable organic solvent like isopropanol or diethyl ether and treat it with a solution of HCl (e.g., concentrated HCl or HCl in isopropanol). The hydrochloride salt should precipitate and can be collected by filtration.[5]
Question 2: Which purification technique is best for my scale and purity requirements?
Answer: The optimal technique depends on your specific needs.
-
For high purity and small-scale (<5g): Silica gel column chromatography is highly effective. It is particularly useful for removing closely related impurities, such as regioisomers (e.g., 8-methoxy-1,2,3,4-tetrahydroisoquinoline) that can form during synthesis.[1][2][5]
-
For large-scale and removal of non-basic impurities: Acid-base extraction is a robust and scalable method.[6][7] It efficiently separates the basic amine product from neutral or acidic starting materials and byproducts.
-
For final polishing of a solid product: Recrystallization is ideal for purifying the hydrochloride salt of the target compound, significantly improving its final purity.[8][9]
Question 3: I'm seeing poor separation and streaking on my silica gel column. What's going wrong?
Answer: Poor separation in column chromatography can stem from several issues:
-
Incorrect Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly, or too low, causing streaking and slow elution. For this compound, a common starting point is a mixture of a non-polar solvent like dichloromethane (DCM) and a polar solvent like methanol (MeOH). A reported ratio is DCM/MeOH = 20:1.[1][2] It is crucial to optimize this ratio using Thin Layer Chromatography (TLC) beforehand.
-
Amine-Silica Interaction: Basic amines can interact strongly with the acidic silica gel, leading to tailing or irreversible adsorption. To mitigate this, you can pre-treat the silica gel with a base or add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your eluent system.
-
Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.[10] As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
Improper Packing: Air bubbles or channels in the silica gel bed lead to an uneven solvent front and poor separation.[10][11] Ensure the column is packed uniformly.
Question 4: An emulsion formed during my acid-base extraction. How can I break it?
Answer: Emulsions are common when shaking two immiscible liquids vigorously. To break an emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time. The layers may separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation.[6]
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.
Question 5: My compound won't crystallize from solution; it just "oils out." What should I do?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Here are some solutions:
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.[8]
-
Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of a stable crystal lattice.[9][12]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide a surface for crystal nucleation to begin.[12]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.[12]
-
Re-evaluate Your Solvent: The chosen solvent may not be ideal. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[8]
Data Presentation
Table 1: Column Chromatography Parameters
| Parameter | Recommended Value/Solvent | Source |
| Stationary Phase | Silica Gel | [1][2] |
| Eluent System | Dichloromethane / Methanol | [1][2] |
| Eluent Ratio | 20:1 (DCM/MeOH) | [1][2] |
| Eluent Modifier | ~1% Triethylamine or Ammonium Hydroxide | General Practice |
Table 2: Acid-Base Extraction Reagents
| Step | Reagent | Purpose | Source |
| Extraction | 1 M Hydrochloric Acid (HCl) | To protonate the amine and pull it into the aqueous layer. | [7][13] |
| Washing | Diethyl Ether or other organic solvent | To remove any remaining neutral impurities from the acidic aqueous layer. | [6] |
| Neutralization | 3 N Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) | To deprotonate the amine, causing it to separate from the aqueous layer. | [5][13] |
| Final Wash | Saturated Sodium Chloride (Brine) | To help break emulsions and remove excess water from the final organic layer. | [6] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial eluent mixture).
-
Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.[10][11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or just dichloromethane). Carefully apply the sample to the top of the sand layer.[14]
-
Elution: Begin elution with the chosen solvent system (e.g., 20:1 DCM/MeOH).[1][2] Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel, venting frequently to release any pressure. Allow the layers to separate.[7]
-
Separation: Drain the lower aqueous layer (which now contains the protonated amine) into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 3 N NaOH solution until the pH is strongly basic (pH > 12). The deprotonated this compound will separate, often as an oil.[5]
-
Re-extraction: Add a fresh portion of organic solvent (e.g., diethyl ether) to the basic aqueous solution and shake to extract the purified amine back into the organic phase.
-
Drying and Isolation: Separate the organic layer, dry it over an anhydrous drying agent (like anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure product.
Protocol 3: Purification via Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude, oily free-base product in a minimal amount of a suitable solvent like isopropanol.[5]
-
Acidification: Slowly add a solution of concentrated HCl or HCl in isopropanol dropwise while stirring. The hydrochloride salt should precipitate as a solid.
-
Dissolution for Recrystallization: Collect the solid by filtration. Suspend the crude salt in a suitable solvent (e.g., ethanol or an ethanol/water mixture). Heat the mixture to a boil to dissolve the solid completely. Add the minimum amount of hot solvent needed for full dissolution.[8][9]
-
Cooling and Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. Pure crystals should form. Cooling in an ice bath can further increase the yield.[12]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Principle of acid-base extraction for amine purification.
References
- 1. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 2. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. LabXchange [labxchange.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromtech.com [chromtech.com]
Technical Support Center: Pictet-Spengler Synthesis of Isoquinolines
Welcome to the technical support center for the Pictet-Spengler synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during the synthesis of isoquinolines and related heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Product
Q: My Pictet-Spengler reaction is resulting in a very low yield or no product at all. What are the common causes and how can I resolve this?
A: Low or no product yield is a frequent issue that can often be traced back to several key factors in the experimental setup.
Possible Causes & Solutions:
-
Insufficient Acid Catalysis: The reaction's driving force is the formation of an electrophilic iminium ion from the initial Schiff base, a process that requires an acid catalyst.[1] If the catalyst is too weak or used in insufficient amounts, the cyclization will not proceed efficiently.
-
Poor Reagent Quality: The presence of impurities in the starting β-arylethylamine or the carbonyl compound can inhibit the reaction. Furthermore, the presence of water in the solvent can hydrolyze the critical iminium ion intermediate, preventing cyclization.[4]
-
Recommendation: Ensure the aldehyde is pure (distill if necessary) and use anhydrous solvents.[4]
-
-
Decomposition of Starting Materials: Electron-rich β-arylethylamines, such as tryptophan or phenethylamine derivatives, can be sensitive to overly harsh acidic conditions or high temperatures, leading to decomposition.[4]
-
Recommendation: Begin the reaction under milder conditions (e.g., lower temperature, 0°C to room temperature) and only increase the temperature if no reaction is observed by TLC.[2][4] For particularly sensitive substrates, a two-step procedure can be effective: first, form the Schiff base under neutral conditions, then introduce the acid catalyst for the cyclization step.[3]
-
-
Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can sterically hinder the initial condensation or the final ring-closing step, slowing the reaction rate.[4]
-
Recommendation: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. Careful optimization is key to balance reaction rate with potential decomposition.[4]
-
Troubleshooting Workflow for Low Yield
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impure [label="Impure/Wet Reagents?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; weak_catalyst [label="Catalyst Too Weak?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; harsh_conditions [label="Conditions Too Harsh?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
purify [label="Action: Purify/Dry\nStarting Materials", fillcolor="#34A853", fontcolor="#FFFFFF"]; stronger_catalyst [label="Action: Use Stronger Acid\n(e.g., TFA, HCl, BF3·OEt2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; milder_conditions [label="Action: Lower Temperature,\nMonitor Over Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp [label="Action: Gradually Increase Temp\nif No Reaction Occurs", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents -> impure; impure -> purify [label="Yes"]; impure -> check_catalyst [label="No"];
check_catalyst -> weak_catalyst; weak_catalyst -> stronger_catalyst [label="Yes"]; weak_catalyst -> check_conditions [label="No"];
check_conditions -> harsh_conditions; harsh_conditions -> milder_conditions [label="Yes (Decomposition)"]; harsh_conditions -> optimize_temp [label="No (No Reaction)"]; } } Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Undesired Diastereomers
Q: My reaction is producing a mixture of cis and trans diastereomers. How can I control the stereoselectivity at the newly formed chiral center?
A: When the Pictet-Spengler reaction is performed with an aldehyde other than formaldehyde, a new chiral center is created at the C-1 position, often leading to a mixture of diastereomers.[1] The control of this stereochemistry is a classic challenge governed by kinetic versus thermodynamic principles.
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: This regime favors the faster-forming product, which is often the cis isomer. These conditions are typically achieved at lower temperatures (e.g., -78°C to room temperature).[1][5] The cis product is the kinetically controlled product.[1]
-
Thermodynamic Control: At higher temperatures (reflux), the reaction can become reversible, allowing the initial products to equilibrate to the most thermodynamically stable isomer, which is typically the trans product.[5] However, prolonged exposure to high heat and strong acid can also lead to racemization.[1]
// Node Definitions start [label="Iminium Ion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; kinetic [label="Cis Product\n(Kinetic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermo [label="Trans Product\n(Thermodynamic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions start -> kinetic [label=" Low Temp\n (e.g., -78°C to RT)\n Fast, Irreversible"]; start -> thermo [label=" High Temp\n (e.g., Reflux)\n Slower, Reversible"]; kinetic -> thermo [label="Equilibration at\nHigh Temp"];
} Caption: Kinetic vs. Thermodynamic control in diastereomer formation.
Strategies for Improving Diastereoselectivity:
-
Temperature Control: This is the most critical parameter. For the cis isomer, run the reaction at low temperatures. For the trans isomer, higher temperatures are generally required.
-
Catalyst Choice: The choice of acid can influence the stereochemical outcome. For instance, in certain syntheses, using BF₃·OEt₂ favored the cis isomer, while HCl favored the trans.[5] Chiral Brønsted acids or other organocatalysts can be used to achieve high enantio- and diastereoselectivity.
-
Substrate Control: The inherent chirality of the starting material (e.g., L-tryptophan) can direct the stereochemistry of the cyclization.[6][7] Additionally, bulky protecting groups on the nitrogen (e.g., N-benzyl) can favor the formation of trans products.[1]
Table 1: Effect of Reaction Conditions on Diastereomeric Ratio (dr)
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature | dr (cis:trans) or (trans:cis) | Reference |
|---|---|---|---|---|---|---|
| L-Tryptophan Propargyl Ester | Various | TFA | - | "Kinetic Control" | Pure cis isomers | [5] |
| L-Tryptophan Hydrazide | Various | TFA | - | "Kinetic Control" | 2:1 (cis:trans) | [5] |
| N-α-methylbenzyl-tryptamine | Aromatic | TFA | Benzene | Reflux | 86:14 | [5] |
| N-α-methylbenzyl-tryptamine | Aliphatic | TFA | Benzene | Reflux | 69:31 |[5] |
Issue 3: Formation of Oxidized Byproducts
Q: My reaction mixture is turning dark, and I'm isolating colored impurities. Is this oxidation, and how can I prevent it?
A: Yes, a darkening reaction mixture often indicates the formation of oxidized byproducts. The electron-rich aromatic rings used in the Pictet-Spengler reaction, particularly indoles, are susceptible to oxidation, especially under harsh acidic conditions or in the presence of air.[4]
Prevention Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Control Acidity and Temperature: Excessively strong acids and high temperatures can promote decomposition and oxidation pathways.[4] Use the mildest conditions necessary to achieve cyclization.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.
Issue 4: Lack of Regioselectivity
Q: The cyclization is occurring at the wrong position on the aromatic ring, leading to a mixture of regioisomers. How can I control the regioselectivity?
A: The regioselectivity of the Pictet-Spengler reaction is dictated by the principles of electrophilic aromatic substitution. The cyclization will preferentially occur at the most nucleophilic position of the aromatic ring, which is typically ortho to an activating group and less sterically hindered.[8]
Factors Influencing Regioselectivity:
-
Activating Groups: Electron-donating groups (EDGs) like alkoxy (-OR) or hydroxyl (-OH) groups strongly activate the ortho and para positions. Cyclization will favor the position that is most activated and accessible.[3][9]
-
Solvent Effects: Protic solvents can influence regioselectivity. In some cases, increasing the hydrogen-bond donating character of the solvent has been shown to favor cyclization at the para position.[10]
-
Directing Groups: In advanced syntheses, strategically placed functional groups on the substrate can direct the cyclization to a specific position, sometimes overriding the inherent electronic preferences of the aromatic ring.[11]
Key Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol is a generalized procedure for the reaction between tryptamine and an aldehyde and may require optimization for specific substrates.[12]
Materials:
-
Tryptamine (or a substituted derivative) (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0–1.2 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Acetonitrile)
-
Acid Catalyst (e.g., Trifluoroacetic acid (TFA), 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve tryptamine (1.0 eq) in the chosen anhydrous solvent (approx. 10 mL per mmol of tryptamine).[12]
-
Aldehyde Addition: To the stirred solution, add the aldehyde (1.0–1.2 eq) dropwise at room temperature.[2][12]
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.1 eq) to the mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for 1 to 24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2][12]
-
Workup: After completion, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers sequentially with water and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired tetrahydro-β-carboline.[12]
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.[12]
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Pictet-Spengler Reaction Conditions
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Pictet-Spengler reactions for the synthesis of tetrahydro-β-carbolines and related heterocyclic scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the Pictet-Spengler reaction in a question-and-answer format.
Question 1: Why is my Pictet-Spengler reaction showing low to no product yield?
Low or no yield in a Pictet-Spengler reaction can stem from several factors, ranging from reagent quality to reaction conditions.[1][2]
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion from the condensation of a β-arylethylamine and a carbonyl compound.[1][3] If the catalyst is not acidic enough, the iminium ion may not form efficiently, leading to a stalled reaction.
-
Decomposition of Starting Materials: Tryptamine derivatives and some aldehydes can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[1]
-
Poor Reagent Quality: Impurities in the starting materials, particularly the aldehyde, or the presence of water in the solvent can inhibit the reaction.[1] Water can hydrolyze the intermediate iminium ion, preventing the desired cyclization.[1]
-
Steric Hindrance: Bulky substituents on the tryptamine nitrogen or the aldehyde can sterically hinder the reaction, slowing it down or preventing it altogether.[1]
-
Insufficiently Activated Aromatic Ring: The indole nucleus must be sufficiently nucleophilic to attack the iminium ion. Electron-withdrawing groups on the aromatic ring can deactivate it, making the cyclization difficult.
Troubleshooting Workflow for Low/No Yield
Caption: A decision-making workflow for troubleshooting low or no yield in Pictet-Spengler reactions.
Question 2: How can I improve the diastereoselectivity of my Pictet-Spengler reaction?
Poor diastereoselectivity, resulting in a mixture of cis and trans isomers, is a common challenge, especially when a new chiral center is formed.[3]
-
Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically favored product, formed under milder conditions, while the trans isomer is typically the thermodynamically more stable product, favored by stronger acids and higher temperatures that allow for equilibration.[1][3]
-
Nature of the N-substituent: The substituent on the nitrogen of the tryptamine can influence diastereoselectivity. Unsubstituted or small N-substituents may lead to poor selectivity.[1] A well-established strategy to achieve high trans selectivity is the use of an N-benzyl group on the tryptophan methyl ester starting material.[1]
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side reactions can compete with the desired Pictet-Spengler cyclization, reducing the yield and complicating purification.
-
Over-alkylation or Dimerization: The starting amine can sometimes react with the product or with itself, especially under harsh conditions.
-
Oxidation: The indole nucleus is susceptible to oxidation, which can be promoted by certain catalysts or atmospheric oxygen.
-
δ-Lactam Formation: When using an unprotected α-ketoacid as the aldehyde component, intramolecular cyclization can lead to the formation of a δ-lactam.[1] Protecting the carboxylic acid (e.g., as a methyl ester) can prevent this side reaction.[1]
-
Rearrangement of Spiroindolenine Intermediate: The reaction proceeds through a spiroindolenine intermediate which then rearranges.[4] Under certain conditions, this intermediate may undergo alternative reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2] The key steps are:
-
Formation of a Schiff base from the amine and carbonyl compound.
-
Protonation of the Schiff base under acidic conditions to form a highly electrophilic iminium ion.[3][5]
-
Intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion to form a spirocyclic intermediate.[5]
-
Rearrangement and deprotonation to restore aromaticity and yield the final tetrahydro-β-carboline or tetrahydroisoquinoline product.[5]
Pictet-Spengler Reaction Mechanism
Caption: A simplified workflow of the Pictet-Spengler reaction mechanism.
Q2: What are the best catalysts and solvents for the Pictet-Spengler reaction?
The optimal choice of catalyst and solvent is highly substrate-dependent.[2]
-
Catalysts:
-
Protic Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are commonly used.[1][2]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) can be effective, particularly for less reactive substrates.[1][2]
-
Organocatalysts: Chiral phosphoric acids and thiourea derivatives have been employed for asymmetric Pictet-Spengler reactions.[2][6]
-
-
Solvents:
Q3: Can ketones be used instead of aldehydes?
Yes, ketones can be used in the Pictet-Spengler reaction, but they are generally less reactive than aldehydes.[2][4] Reactions with ketones often require harsher conditions, such as higher temperatures and stronger acids, to proceed at a reasonable rate.
Q4: How does temperature affect the reaction outcome?
Temperature is a critical parameter that can influence reaction rate, yield, and diastereoselectivity.[2]
-
Reaction Rate: Higher temperatures generally increase the reaction rate.
-
Yield: For some substrates, higher temperatures can lead to decomposition and lower yields.[2] It is often best to start at a lower temperature and gradually increase it if the reaction is sluggish.[1]
-
Diastereoselectivity: As mentioned earlier, lower temperatures tend to favor the kinetically controlled cis product, while higher temperatures favor the thermodynamically controlled trans product.[1][3]
Data Presentation: Effect of Reaction Parameters
The following tables summarize the impact of different catalysts and solvents on the yield of a model Pictet-Spengler reaction.
Table 1: Effect of Catalyst on Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TFA (10) | DCM | 25 | 12 | 85 |
| HCl (1 M in Et₂O) | DCM | 25 | 24 | 78 |
| BF₃·OEt₂ (20) | Toluene | 80 | 6 | 92 |
| Acetic Acid (50) | Ethanol | 78 | 48 | 65 |
| No Catalyst | DCM | 25 | 72 | <5 |
Table 2: Effect of Solvent on Yield (with 10 mol% TFA at 25°C)
| Solvent | Dielectric Constant | Time (h) | Yield (%) |
| Dichloromethane | 9.1 | 12 | 85 |
| Toluene | 2.4 | 24 | 75 |
| Acetonitrile | 37.5 | 12 | 88 |
| Methanol | 32.7 | 18 | 72 |
| Water | 80.1 | 48 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines.
Materials:
-
Tryptamine or a derivative (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Acid catalyst (e.g., Trifluoroacetic acid, 10 mol%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tryptamine derivative and dissolve it in the anhydrous solvent.
-
Add the aldehyde to the stirred solution at room temperature.[2]
-
Add the acid catalyst dropwise to the reaction mixture.[2]
-
Stir the reaction at the specified temperature (e.g., room temperature or reflux) and monitor its progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tetrahydro-β-carboline.
Protocol 2: Two-Step Procedure for Sensitive Substrates
For substrates that are sensitive to acidic conditions, a two-step procedure involving the pre-formation of the Schiff base can be beneficial.[1]
Step 1: Schiff Base Formation
-
Dissolve the tryptamine derivative and the aldehyde in an anhydrous aprotic solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture until the calculated amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude Schiff base in an anhydrous solvent (e.g., dichloromethane).
-
Add the acid catalyst (e.g., TFA or BF₃·OEt₂) at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction and monitor by TLC until the Schiff base is consumed.
-
Work up and purify the product as described in Protocol 1.
References
Technical Support Center: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Crystallization
Welcome to the technical support center for the crystallization of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
A1: this compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and drug candidates. Effective crystallization is crucial for its purification, ensuring the removal of impurities that could affect downstream reactions and the quality of the final product.
Q2: What are the common physical properties of this compound relevant to its crystallization?
A2: The freebase of this compound is often obtained as a yellow oil, which can make crystallization challenging.[1][2] Its hydrochloride salt is a more common solid form. Key physical properties are summarized in the table below.
Q3: Is it better to crystallize this compound as a freebase or as a salt?
A3: Due to the oily nature of the freebase, crystallization is often more successful when it is converted to its hydrochloride (HCl) salt.[3] The salt form generally exhibits higher crystallinity and is easier to handle. However, if the freebase is required for subsequent steps, direct crystallization can be attempted with careful solvent selection and technique.
Q4: What are the initial signs of successful crystallization?
A4: The first indication of successful crystallization is the formation of turbidity or small, seed crystals in the solution. Ideally, this should occur gradually as the solution cools. Rapid precipitation may trap impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
Issue 1: The compound "oils out" instead of crystallizing.
-
Question: I've dissolved my this compound, but upon cooling, it forms an oil instead of solid crystals. What should I do?
-
Answer: "Oiling out" is a common problem, especially with the freebase form. This occurs when the compound separates from the solution as a liquid phase.
-
Possible Causes & Solutions:
-
High Solute Concentration: The concentration of the compound in the solvent may be too high. Try diluting the solution with a small amount of additional solvent.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inappropriate Solvent: The solvent may be too good a solvent for the compound at lower temperatures. Experiment with a solvent system where the compound has lower solubility at cold temperatures. Consider using a co-solvent system (e.g., a good solvent mixed with a poor solvent).
-
Presence of Impurities: Impurities can inhibit crystallization. Consider purifying the oil by column chromatography before attempting crystallization again.[1][2]
-
-
Issue 2: No crystals are forming, even after extended cooling.
-
Question: My solution of this compound remains clear even after cooling. How can I induce crystallization?
-
Answer: A lack of crystal formation suggests that the solution is not supersaturated or that nucleation is inhibited.
-
Possible Causes & Solutions:
-
Solution is Too Dilute: The concentration of the compound is below its solubility limit at the cooled temperature. Try evaporating some of the solvent to increase the concentration.
-
Lack of Nucleation Sites: The inner surface of the flask may be too smooth. Try scratching the inside of the flask below the solvent level with a glass rod to create nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution to initiate crystal growth.
-
-
Issue 3: The crystal yield is very low.
-
Question: I managed to get crystals, but the final yield is poor. How can I improve it?
-
Answer: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.
-
Possible Causes & Solutions:
-
Using Too Much Solvent: Dissolve the compound in the minimum amount of hot solvent required.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.
-
Premature Filtration: Make sure crystallization is complete before filtering.
-
Washing with a Soluble Solvent: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
-
-
Issue 4: The resulting crystals are discolored or appear impure.
-
Question: My crystals have a yellowish tint. How can I obtain a purer, colorless product?
-
Answer: Discoloration often indicates the presence of impurities.
-
Possible Causes & Solutions:
-
Trapped Impurities: This can happen if crystallization occurs too rapidly. Redissolve the crystals in fresh hot solvent and allow them to recrystallize slowly.
-
Colored Impurities: If the impurities themselves are colored, you may need to treat the hot solution with a small amount of activated charcoal before filtering it hot and allowing it to cool. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
-
-
Quantitative Data Summary
| Property | Value | Source |
| Freebase | ||
| Molecular Formula | C₁₀H₁₃NO | [4] |
| Molecular Weight | 163.22 g/mol | [4] |
| Appearance | Colorless to Light orange to Yellow clear liquid/oil | [1][2][5] |
| Melting Point | 63.87 °C (Predicted) | [6] |
| Boiling Point | 144 °C at 9 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Water Solubility | 3544.17 mg/L (Predicted) | [6] |
| Hydrochloride Salt | ||
| Molecular Formula | C₁₀H₁₄ClNO | [7] |
| Molecular Weight | 199.68 g/mol | [7] |
| Appearance | Solid | Inferred from synthesis procedures |
Experimental Protocols
Protocol 1: Crystallization of this compound Freebase
-
Solvent Selection: Based on solubility data ("slightly soluble" in methanol), a mixed solvent system is recommended to achieve a suitable solubility gradient. A good starting point is a mixture of methanol and a non-polar solvent like diethyl ether or hexane.
-
Dissolution: Dissolve the oily this compound in a minimal amount of warm methanol in an Erlenmeyer flask.
-
Induce Supersaturation: While the solution is warm, slowly add the non-polar co-solvent (e.g., diethyl ether) dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of warm methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Preparation and Crystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the oily freebase in a suitable solvent such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring. The hydrochloride salt should precipitate.
-
Digestion: Gently warm the suspension and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to encourage the formation of well-defined crystals.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent (e.g., isopropanol or diethyl ether) to remove any excess acid or unreacted freebase.
-
Drying: Dry the crystalline hydrochloride salt under vacuum.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Logical workflow for the crystallization of the freebase vs. the HCl salt.
References
- 1. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 2. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound (42923-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
"stability issues of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline in solution"
Welcome to the technical support center for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and problems related to the stability of this compound in solution.
Q1: My solution of this compound is showing a yellow to brown discoloration over time. What could be the cause?
A: Discoloration is a common indicator of degradation, often due to oxidation. The tertiary amine and the electron-rich aromatic ring in the this compound structure are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions using degassed solvents. Purge the headspace of your storage container with an inert gas like nitrogen or argon before sealing.
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.
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Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.
-
Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with downstream applications must be verified.
Q2: I am observing a decrease in the purity of my this compound solution, as determined by HPLC. What are the likely degradation pathways?
A: The primary degradation pathways for this compound in solution are oxidation and hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding dihydroisoquinoline or isoquinoline species. The methoxy group can also be a site of oxidative degradation.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions can potentially affect the molecule, although this is less common than oxidation for this specific structure. The ether linkage of the methoxy group is generally stable to hydrolysis under typical experimental conditions.
Troubleshooting Steps:
-
pH Control: Buffer your solution to a neutral or slightly acidic pH if compatible with your experimental design. Avoid strongly acidic or basic conditions for storage.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C) to slow down the rate of all potential degradation reactions.[1]
-
Forced Degradation Study: To identify the specific degradation products, consider performing a forced degradation study as outlined in the "Experimental Protocols" section below. This will help in developing a stability-indicating analytical method.
Q3: What are the recommended storage conditions for solutions of this compound?
A: For optimal stability, solutions of this compound should be stored with the following precautions:
-
Temperature: For short-term storage (1 month), refrigeration at -20°C is recommended. For longer-term storage (6 months), freezing at -80°C is advisable.[1]
-
Light: Protect from light by using amber-colored containers or by wrapping clear containers in a light-blocking material.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Container: Use well-sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
Q4: Which solvents are recommended for dissolving this compound?
A: The choice of solvent can impact the stability of the compound.
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Protic Solvents: Alcohols like methanol and ethanol are commonly used. However, be aware that protic solvents can participate in certain degradation reactions.
-
Aprotic Solvents: Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) are generally good choices for stock solutions. DMSO is particularly useful for achieving higher concentrations but should be stored in small aliquots to minimize water absorption upon repeated use.
-
Aqueous Solutions: If aqueous solutions are required, it is best to prepare them fresh. If storage is necessary, use a buffer to maintain a stable pH and consider sterile filtering the solution to prevent microbial growth.
Quantitative Data Summary
The following tables provide illustrative data from a hypothetical forced degradation study on a 1 mg/mL solution of this compound in different solvents. This data is for demonstration purposes to highlight potential stability issues.
Table 1: Effect of pH on Stability at 40°C over 24 hours
| Condition | Initial Purity (%) | Purity after 24h (%) | Major Degradation Product(s) |
| 0.1 M HCl | 99.8 | 95.2 | Oxidized species |
| pH 7.0 Buffer | 99.8 | 99.5 | Trace impurities |
| 0.1 M NaOH | 99.8 | 97.1 | Oxidized and potential rearrangement products |
Table 2: Effect of Temperature and Light on Stability in Methanol over 7 days
| Storage Condition | Initial Purity (%) | Purity after 7 days (%) | Observations |
| 2-8°C, Protected from Light | 99.8 | 99.2 | Minimal degradation |
| Room Temperature, Protected from Light | 99.8 | 97.5 | Noticeable degradation |
| Room Temperature, Exposed to Light | 99.8 | 92.3 | Significant degradation, slight discoloration |
Table 3: Effect of Oxidizing Agent on Stability in Acetonitrile at Room Temperature
| Condition | Initial Purity (%) | Purity after 8h (%) | Major Degradation Product(s) |
| 3% H₂O₂ | 99.8 | 75.4 | Multiple oxidized species |
| Control (Acetonitrile only) | 99.8 | 99.7 | No significant degradation |
Experimental Protocols
This section provides detailed methodologies for conducting a forced degradation study to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated HPLC system with a UV detector or Mass Spectrometer (MS)
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and place it in an oven at 80°C for 48 hours. Also, place the solid compound in an oven under the same conditions. At various time points, withdraw a sample of the solution or dissolve a portion of the solid and dilute for HPLC analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette or a suitable transparent container to light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions. At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point. Detection can be performed using a UV detector at the λmax of the compound or with a mass spectrometer for identification of degradation products.
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
References
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common impurities encountered during the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The information is presented in a question-and-answer format to directly address specific experimental issues.
FAQs and Troubleshooting Guides
This section is divided into two parts, addressing the most common synthetic routes for this compound: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction is a widely used method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
Q1: My Pictet-Spengler reaction is resulting in a significant amount of an isomeric impurity. How can I identify and minimize it?
A1: The most common isomeric impurity in the synthesis of this compound via the Pictet-Spengler reaction is the 8-Methoxy-1,2,3,4-tetrahydroisoquinoline regioisomer.
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Identification: This impurity can be identified and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The two isomers will have slightly different retention times.
-
Minimization:
-
Reaction Conditions: The regioselectivity of the Pictet-Spengler reaction can be influenced by the choice of acid catalyst and solvent.[1] Experimenting with milder acids (e.g., trifluoroacetic acid) and aprotic solvents may improve the selectivity for the desired 6-methoxy isomer.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the regioselectivity.[1]
-
Q2: My reaction mixture is an oil and is difficult to purify. What is causing this and how can I improve the isolation of my product?
A2: The direct condensation of 3-methoxyphenethylamine with formaldehyde can lead to the formation of an oily product, which complicates purification. This is often due to the formation of a stable aminal intermediate, bis(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methane .
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Identification: This intermediate can be characterized by NMR and MS analysis.
-
Improved Protocol: An improved practical synthesis involves the deliberate formation and isolation of this solid aminal intermediate. The isolated solid is then treated with HCl to yield the desired this compound hydrochloride salt, which can be easily isolated by filtration in a pure form.
Q3: I am observing unreacted starting materials in my final product. How can I drive the reaction to completion?
A3: The presence of unreacted 3-methoxyphenethylamine or residual formaldehyde can be a common issue.
-
Identification: These can be detected by GC-MS analysis.
-
Troubleshooting:
-
Stoichiometry: Using a slight excess of formaldehyde can help to consume all of the starting amine.[2]
-
Reaction Time and Temperature: Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC can help determine the optimal reaction time to ensure completion without the formation of degradation products.[1]
-
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.
Q4: My Bischler-Napieralski synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
A4: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is prone to forming the 8-Methoxy regioisomer. The cyclization can occur either ortho or para to the methoxy group on the starting phenethylamine derivative.
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Identification: HPLC and GC-MS are effective for separating and identifying the 6-methoxy and 8-methoxy isomers.
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Minimization: The regioselectivity of the Bischler-Napieralski reaction is notoriously difficult to control and often results in mixtures.
-
Choice of Cyclizing Agent: The choice of dehydrating agent (e.g., POCl₃, P₂O₅) can influence the isomer ratio.[3]
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Purification: Careful column chromatography is often required to separate the desired 6-methoxy isomer from the 8-methoxy byproduct.
-
Q5: I have a significant byproduct that is not the regioisomer. What could it be?
A5: A major side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction , which leads to the formation of a styrene derivative .[4]
-
Identification: This impurity can be identified by GC-MS, where it will have a lower molecular weight than the desired product.
-
Minimization:
Q6: My final product contains the dihydroisoquinoline intermediate. How can I ensure complete reduction?
A6: The Bischler-Napieralski reaction yields a 6-methoxy-3,4-dihydroisoquinoline , which must be reduced to the final tetrahydroisoquinoline product. Incomplete reduction is a common source of impurity.
-
Identification: This impurity can be detected by HPLC or LC-MS, as it will have a different retention time and a mass that is two units lower than the final product.
-
Troubleshooting:
-
Reducing Agent: Ensure a sufficient excess of the reducing agent (e.g., sodium borohydride) is used.
-
Reaction Time: Monitor the reduction step by TLC or LC-MS to ensure it has gone to completion.
-
Data Presentation: Summary of Common Impurities
The following table summarizes the common impurities in the synthesis of this compound. The quantitative data provided are estimates based on literature reports for analogous compounds and may vary depending on the specific reaction conditions.
| Impurity Name | Structure | Common Synthesis Route(s) | Typical Amount (Estimated) |
| 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | ![]() | Pictet-Spengler, Bischler-Napieralski | 5-25% |
| bis(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methane | ![]() | Pictet-Spengler | Can be the major product if not hydrolyzed |
| 3-Methoxyphenethylamine | ![]() | Pictet-Spengler, Bischler-Napieralski | < 5% (with optimization) |
| 6-Methoxy-3,4-dihydroisoquinoline | ![]() | Bischler-Napieralski | < 5% (with complete reduction) |
| Styrene Derivative (from retro-Ritter) | ![]() | Bischler-Napieralski | 5-15% (can be higher) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction (Aminal Intermediate Method)
Materials:
-
3-Methoxyphenethylamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Water
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
Aminal Formation: To a stirred solution of 3-methoxyphenethylamine in water, add formaldehyde solution dropwise at room temperature. The solid aminal intermediate, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane, will precipitate.
-
Isolation of Intermediate: Filter the solid precipitate and wash with water. The solid can be dried or used directly in the next step.
-
Hydrolysis to Final Product: Suspend the aminal intermediate in a suitable solvent and add concentrated hydrochloric acid. Stir the mixture until the solid dissolves and the reaction is complete (monitor by TLC or HPLC).
-
Work-up and Isolation: Neutralize the reaction mixture with a sodium hydroxide solution. Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.
Protocol 2: HPLC Method for Impurity Profiling
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in Water[6]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[6]
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detection: UV at 254 nm[6]
-
Injection Volume: 10 µL[6]
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of methanol.[6]
Protocol 3: GC-MS Method for Impurity Analysis
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
Chromatographic Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 10:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-450
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve the chromatographic properties of the amine.[7]
Visualizations
Caption: Impurity formation in the Pictet-Spengler synthesis.
Caption: Impurity formation in the Bischler-Napieralski synthesis.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 6-Methoxy-3,4-dihydroisoquinoline | C10H11NO | CID 10012196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Production
Welcome to the technical support center for the synthesis and scale-up of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a larger scale?
A1: The two most prevalent and well-documented methods for synthesizing this scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1] The Pictet-Spengler route is often preferred for its more direct approach to the tetrahydroisoquinoline core, while the Bischler-Napieralski synthesis initially yields a 3,4-dihydroisoquinoline, which then requires a subsequent reduction step.[1][2]
Q2: What are the primary starting materials for the Pictet-Spengler synthesis of this compound?
A2: The key starting materials are 2-(3-methoxyphenyl)ethylamine and a formaldehyde source, such as an aqueous formaldehyde solution or paraformaldehyde.[3]
Q3: What safety precautions should be taken when working with the reagents for these syntheses?
A3: Standard laboratory safety protocols should be strictly followed. Reagents like phosphoryl chloride (POCl₃) used in the Bischler-Napieralski reaction are highly corrosive and react violently with water.[2] Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] This allows for the tracking of starting material consumption and product formation, helping to determine the optimal reaction time.
Troubleshooting Guides
Pictet-Spengler Reaction Troubleshooting
Problem 1: Low or No Product Yield
-
Question: My Pictet-Spengler reaction is resulting in a low yield or failing to produce the desired product. What are the likely causes and solutions?
-
Answer: Low yields in the Pictet-Spengler reaction are a common issue. Here are several factors to investigate:
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Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[6] If the catalyst is too weak or used in insufficient amounts, the reaction will not proceed efficiently.
-
Solution: Consider using stronger protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[6] The choice and concentration of the acid can significantly impact the yield.
-
-
Decomposition of Starting Materials: The starting amine can be sensitive to overly harsh acidic conditions or high temperatures, leading to degradation.
-
Solution: Begin with milder conditions (e.g., lower temperature, weaker acid) and incrementally increase the intensity if the reaction does not progress.[4] For particularly sensitive substrates, a two-step approach where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[7]
-
-
Presence of Water: Water can hydrolyze the key iminium ion intermediate, stalling the reaction.
-
Solution: Ensure that all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.[6]
-
-
Problem 2: Formation of Side Products
-
Question: I'm observing significant side product formation in my reaction. How can I minimize this?
-
Answer: Side product formation often arises from the reactivity of the starting materials or product under the reaction conditions.
-
Over-alkylation or Polymerization: The product itself can sometimes react further with the starting materials.
-
Oxidative Side Products: The electron-rich aromatic ring can be susceptible to oxidation.
-
Solution: Running the reaction under an inert atmosphere can mitigate the formation of oxidative byproducts.[6]
-
-
Bischler-Napieralski Reaction Troubleshooting
Problem 1: Low Yield of Dihydroisoquinoline Intermediate
-
Question: The initial cyclization step of my Bischler-Napieralski reaction is giving a poor yield. What should I check?
-
Answer: The efficiency of this reaction is highly dependent on the dehydrating agent and reaction conditions.
-
Ineffective Dehydrating Agent: The cyclodehydration requires a potent dehydrating agent to drive the reaction.
-
Sub-optimal Temperature: The reaction typically requires elevated temperatures to proceed.
-
Solution: Ensure the reaction is heated to a sufficient temperature, often refluxing in a solvent like toluene or xylene.[9]
-
-
Problem 2: Formation of Styrene Impurity
-
Question: I have identified a styrene-type impurity in my reaction mixture. What is its origin and how can it be avoided?
-
Answer: This is a known side reaction in the Bischler-Napieralski synthesis.
-
Retro-Ritter Reaction: The nitrilium ion intermediate can undergo a retro-Ritter reaction to form a styrene byproduct.[9] This is more prevalent when the formation of a conjugated system is favorable.[9]
-
Solution: One strategy to minimize this is to use the corresponding nitrile as the solvent, which can help to shift the equilibrium away from the retro-Ritter pathway.[8] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination that leads to the styrene.[8]
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1N HCl | Water | 60 | 1 | >95% (of intermediate) | [3] |
| Acetic Acid/Sulfuric Acid | N/A | N/A | N/A | Moderate | [3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp - Reflux | Variable | Good | [6] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Aprotic Solvents | Variable | Variable | Good | [6] |
Table 2: Dehydrating Agents for Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Substrate Suitability | Reference |
| Phosphoryl Chloride (POCl₃) | Refluxing in an inert solvent | Generally effective for electron-rich systems | [2] |
| Phosphorus Pentoxide (P₂O₅) | Often used with POCl₃, reflux | For less activated aromatic rings | [2] |
| Polyphosphoric Acid (PPA) | High temperature | Effective but can be difficult to work with | [10] |
| Triflic Anhydride (Tf₂O) | Milder conditions, often with a base | For sensitive substrates | [10] |
Experimental Protocols
Protocol 1: Scale-Up Pictet-Spengler Synthesis of this compound Hydrochloride
This protocol is adapted from a demonstrated practical and large-scale synthesis.[3]
-
Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in 1N aqueous HCl (1.5 eq), add an aqueous solution of formaldehyde (37 wt%, 4.0 eq).
-
Reaction: Heat the mixture and stir at 60°C for 1 hour. Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature. Basify slowly with 50% NaOH solution while maintaining the temperature between 25-30°C using an ice-water bath. A solid intermediate, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane, will precipitate.
-
Filtration: Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry. This intermediate is typically obtained in high yield (>95%).
-
Salt Formation: Suspend the isolated solid intermediate in a suitable solvent such as isopropanol. Add concentrated HCl. The hydrochloride salt of this compound will precipitate.
-
Final Product Isolation: Collect the pure product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Bischler-Napieralski Synthesis and Reduction
-
Amide Formation: React 2-(3-methoxyphenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acetyl-2-(3-methoxyphenyl)ethylamine.
-
Cyclization: Dissolve the amide in a dry, inert solvent such as toluene. Add the dehydrating agent (e.g., 1.5 - 2.0 eq of POCl₃) and reflux the mixture for several hours until the reaction is complete as indicated by TLC/HPLC.
-
Work-up: Carefully quench the reaction mixture by pouring it onto ice and then basifying with a suitable base (e.g., concentrated ammonium hydroxide). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification of Dihydroisoquinoline: Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by column chromatography if necessary.
-
Reduction: Dissolve the purified dihydroisoquinoline in a suitable solvent like methanol. Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Final Isolation: After the reduction is complete, remove the solvent, and perform an aqueous work-up. Extract the final product, dry the organic layer, and concentrate to yield this compound. Further purification can be achieved by crystallization or chromatography.
Visualizations
Caption: Comparison of Pictet-Spengler and Bischler-Napieralski synthetic pathways.
Caption: Troubleshooting decision tree for low yield in Pictet-Spengler reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
"regioselectivity issues in Friedel-Crafts cyclization for isoquinolines"
Topic: Regioselectivity Issues in Friedel-Crafts Cyclization for Isoquinolines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering regioselectivity challenges during the synthesis of isoquinolines via Friedel-Crafts cyclization methods, primarily the Bischler-Napieralski and Pictet-Spengler reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions used for Friedel-Crafts cyclization to form isoquinolines?
The two most common methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, which results in a 3,4-dihydroisoquinoline that can be oxidized to the corresponding isoquinoline.[1][2][3] The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[4]
Q2: What is the core regioselectivity problem in these cyclizations?
The core issue arises when the aromatic ring of the β-arylethylamine precursor is unsymmetrically substituted, offering more than one possible position for the intramolecular electrophilic aromatic substitution. For instance, with a substituent at the meta-position of the phenethyl group, cyclization can occur either ortho or para to that substituent, leading to two different regioisomers (e.g., a 6-substituted vs. an 8-substituted isoquinoline).
Q3: What are the key factors that control the regioselectivity of the cyclization?
Regioselectivity is primarily governed by three factors:
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring is the most critical factor. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct the cyclization, typically to the ortho and para positions.[5][6]
-
Steric Hindrance: The bulkiness of substituents on the aromatic ring or on the acyl group can influence the position of cyclization by favoring the less sterically hindered site.
-
Reaction Conditions: The choice of condensing agent (Lewis acid), solvent, and temperature can shift the balance between the possible cyclization pathways, often by favoring either the kinetic or the thermodynamic product.[1]
Q4: What is the difference between kinetic and thermodynamic control in this context?
Kinetic control occurs under milder conditions (e.g., lower temperatures, shorter reaction times) where the major product is the one that forms the fastest, i.e., via the pathway with the lowest activation energy.[7] Thermodynamic control is favored under harsher or reversible conditions (e.g., higher temperatures, longer reaction times), where the major product is the most stable one, even if it forms more slowly.[7] The relative stability of the resulting isoquinoline isomers determines the thermodynamic product.
Troubleshooting Guide for Regioselectivity
Q5: My reaction produced the wrong regioisomer, or a mixture of isomers. How can I improve selectivity for the desired product?
This is a common issue stemming from competing cyclization pathways. Use the following workflow and detailed points to troubleshoot.
Caption: Troubleshooting workflow for regioselectivity issues.
-
Step 1: Analyze Your Substrate's Electronic Properties.
-
If you have a meta-electron-donating group (e.g., -OCH₃, -OH): Cyclization is strongly favored at the position para to the EDG (C-6 of the isoquinoline) because this position is the most electronically activated and often less sterically hindered.[5] If you are obtaining the para-product but desire the ortho-product (C-8), you are facing an uphill battle. You may need to try milder, kinetically controlled conditions (see Step 2).
-
If you have an electron-withdrawing group (EWG): The reaction will be difficult as the ring is deactivated. Harsher conditions, such as refluxing in POCl₃ with P₂O₅, are often required to force the cyclization.[1][5] Regioselectivity will be directed away from the deactivating influence of the EWG.
-
-
Step 2: Modify the Condensing Agent (Lewis Acid).
-
The strength of the Lewis acid can influence which cyclization pathway is favored.
-
For Milder (Kinetic) Conditions: Use reagents like phosphorus oxychloride (POCl₃) alone or modern, milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base.[3] These conditions are more likely to yield the kinetically favored product.
-
For Harsher (Thermodynamic) Conditions: Use stronger dehydrating agents like phosphorus pentoxide (P₂O₅), often in refluxing POCl₃, or polyphosphoric acid (PPA).[1][6] These conditions provide more energy to the system, allowing it to overcome higher activation barriers and potentially equilibrate to the more stable thermodynamic product. Be aware that very harsh reagents like P₂O₅ can sometimes lead to unexpected products through rearrangement mechanisms like ipso-attack.[1]
-
-
Step 3: Adjust the Reaction Temperature.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature to 0°C, if the reagent allows) reduces the available thermal energy, favoring the pathway with the lowest activation energy (kinetic control).
-
Higher Temperature: Refluxing in higher-boiling solvents (e.g., toluene, xylene) provides more energy, allowing the reaction to approach thermodynamic equilibrium.[3] This favors the formation of the most stable regioisomer.
-
Q6: I am observing an unexpected product that doesn't seem to come from direct cyclization. What could be happening?
With certain substrates and harsh reagents like P₂O₅, an "abnormal" product can form. This is often attributed to an initial electrophilic attack at the carbon atom already bearing a substituent (ipso-attack), which is followed by a rearrangement to yield the unexpected regioisomer.[1] For example, a para-methoxy substituted amide treated with P₂O₅ can yield a mixture of the expected 7-methoxy product and the unexpected 6-methoxy product.[1] If this occurs, switching to a milder reagent like POCl₃ should favor the "normal" cyclization pathway.
Caption: Competing pathways for a meta-substituted substrate.
Data Presentation: Regioselectivity Examples
The following table summarizes outcomes from literature, illustrating the principles of regiocontrol.
| Substrate (β-Arylethylamide) | Condensing Agent | Conditions | Product(s) & Ratio (Para : Ortho) | Notes |
| N-Acetyl-3-methoxyphenethylamine | POCl₃ | Reflux | 6-Methoxy - (Major) vs. 8-Methoxy- (Minor) | Cyclization strongly favors the para position relative to the activating methoxy group.[5] |
| N-Acyl-3-(ethoxycarbamido)phenethylamine | POCl₃ | Not specified | 6-substituted vs. 8-substituted (1 : 3.5 ) | An unusual case where cyclization favors the ortho position.[8] |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | Not specified | 7-Methoxy- product only | "Normal" cyclization occurs ortho to the activating methoxy group.[1] |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | Not specified | Mixture of 7-Methoxy- and 6-Methoxy- products | The 6-methoxy product is "abnormal," arising from ipso-attack and rearrangement.[1] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization using POCl₃
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-arylethylamide substrate (1.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add an anhydrous solvent such as acetonitrile or toluene (approx. 0.1–0.2 M concentration).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add phosphorus oxychloride (POCl₃) (typically 1.5 to 5.0 equivalents) dropwise via syringe. The addition is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction progress using TLC or LC-MS. Reaction times can vary from 1 to 12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Caption: Influence of substituents on electrophilic attack.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ), a core scaffold in medicinal chemistry. The versatility of the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus has led to the development of numerous analogs with a wide spectrum of pharmacological activities, including antitumor, antibacterial, anti-HIV, and anti-inflammatory properties.[1][2][3][4] This document focuses on two prominent areas of investigation for 6-MeO-THIQ derivatives: their role as phosphodiesterase 4 (PDE4) inhibitors and as orexin receptor antagonists.
We will objectively compare the performance of these derivatives with established modulators in each class—rolipram for PDE4 inhibition and SB-334867 for orexin receptor antagonism—supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
6-Methoxy-THIQ Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP.[5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various cellular processes, making PDE4 a key target for inflammatory and neurological disorders.[5][6] Derivatives of 6-MeO-THIQ have emerged as a promising class of PDE4 inhibitors.[1][7]
Quantitative Comparison of PDE4 Inhibitors
The inhibitory potency of 6-MeO-THIQ derivatives is compared with the well-characterized PDE4 inhibitor, rolipram. The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 (nM) | Reference |
| 6-MeO-THIQ Derivative 1 | PDE4B | 2300 | [1] |
| (7-(cyclopentyloxy)-6-methoxy-THIQ derivative) | |||
| Rolipram | PDE4A | 3 | [1] |
| PDE4B | 130 | [1] | |
| PDE4D | 240 | [1] |
Note: Data for the unsubstituted 6-MeO-THIQ was not available in the reviewed literature. The data presented is for a representative derivative.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of a compound in inhibiting PDE4 activity.
Objective: To quantify the inhibitory potency of a test compound against specific PDE4 subtypes.
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
cAMP substrate
-
[³H]-cAMP (radiolabel)
-
Test compound (e.g., 6-MeO-THIQ derivative)
-
Positive control (e.g., rolipram)
-
Scintillation cocktail
-
Microplate and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and rolipram in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the PDE4 enzyme, assay buffer, and the diluted compounds or vehicle control.
-
Initiate the enzymatic reaction by adding a mixture of cAMP and [³H]-cAMP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter to determine the amount of hydrolyzed cAMP.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
PDE4 Signaling Pathway
Inhibition of PDE4 by compounds such as 6-MeO-THIQ derivatives prevents the degradation of cAMP. This leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation and other cellular processes.
6-Methoxy-THIQ Derivatives as Orexin Receptor Antagonists
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1 and OX2, plays a crucial role in regulating wakefulness, appetite, and reward pathways.[8] Orexin receptor antagonists are being investigated for the treatment of insomnia and addiction. The THIQ scaffold is a key structural motif in the development of orexin receptor antagonists.[8]
Quantitative Comparison of Orexin Receptor Antagonists
The binding affinity and functional antagonism of 6-MeO-THIQ derivatives are compared with SB-334867, a selective OX1 receptor antagonist. The data is presented as the equilibrium dissociation constant (Ke) or pKb, which are measures of the antagonist's affinity for the receptor.
| Compound | Target | Ke (nM) | pKb | Selectivity | Reference |
| 6-MeO-THIQ Derivative 2 | OX1 | 5.7 | - | >1760-fold vs OX2 | [2] |
| (A highly substituted 6-methoxy-THIQ) | |||||
| SB-334867 | OX1 | - | 7.2 | ~50-fold vs OX2 | [8] |
| OX2 | - | < 5 | [8] |
Note: Data for the unsubstituted 6-MeO-THIQ was not available in the reviewed literature. The data presented is for a representative derivative.
Experimental Protocol: Orexin Receptor Calcium Mobilization Assay
This protocol describes a common functional assay to determine the potency of orexin receptor antagonists.
Objective: To measure the ability of a test compound to inhibit orexin-A-induced calcium mobilization in cells expressing orexin receptors.
Materials:
-
CHO or HEK293 cells stably expressing human OX1 or OX2 receptors
-
Cell culture medium and reagents
-
Orexin-A peptide
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Test compound (e.g., 6-MeO-THIQ derivative)
-
Positive control (e.g., SB-334867)
-
Fluorescent plate reader
Procedure:
-
Plate the OX1- or OX2-expressing cells in a microplate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified period.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compound or SB-334867 to the wells and incubate.
-
Initiate the calcium response by adding a fixed concentration of orexin-A.
-
Measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
The inhibitory effect of the compound is determined by the reduction in the orexin-A-induced calcium signal.
-
Calculate the Ke or IC50 value from the dose-response curve.
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs). Upon binding of orexin peptides, these receptors activate various G-proteins (Gq/11, Gi/o, Gs), leading to downstream signaling cascades. Activation of the Gq pathway, for instance, stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to neuronal excitation. 6-MeO-THIQ derivatives act as antagonists, blocking the binding of orexins and thereby inhibiting these downstream effects.
Conclusion
Derivatives of this compound represent a versatile scaffold for the development of potent and selective modulators of key biological targets. As PDE4 inhibitors, they show promise for the treatment of inflammatory conditions, although further optimization is needed to compete with established inhibitors like rolipram. In the context of the orexin system, highly substituted 6-MeO-THIQ derivatives have demonstrated excellent potency and selectivity for the OX1 receptor, suggesting their potential in treating addiction and other neurological disorders. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and validate the therapeutic potential of this important class of molecules.
References
- 1. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 7. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While in vivo efficacy data for the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ), is not extensively available in publicly accessible literature, a growing body of research highlights the significant therapeutic potential of its derivatives across various disease models. This guide provides a comparative overview of the in vivo efficacy of several key 6-MeO-THIQ derivatives, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Neuroprotective Effects: Targeting Parkinson's Disease
A significant area of investigation for 6-MeO-THIQ derivatives is in the realm of neurodegenerative diseases, particularly Parkinson's Disease (PD). These compounds are often explored for their ability to protect dopaminergic neurons from degeneration.
Comparative Efficacy of Neuroprotective Derivatives
| Compound | Animal Model | Key Efficacy Readouts | Administration Route & Dose | Key Findings |
| 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) | MPTP-induced mouse model of Parkinson's Disease | Improved behavioral scores (rotarod and vertical grid tests), Increased survival of dopaminergic neurons | Not specified in abstract | Demonstrated neuroprotective effects and ability to penetrate the blood-brain barrier. |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Kainate-induced excitotoxicity in rats | Prevention of kainate-induced release of excitatory amino acids | Not specified in abstract | Exhibits neuroprotection through antagonism of the glutamatergic system.[1] |
Experimental Protocol: MPTP-Induced Parkinson's Disease Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study the pathology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective agents.
Anti-Inflammatory and Analgesic Potential
Derivatives of 6-MeO-THIQ have also demonstrated promising anti-inflammatory and analgesic properties in preclinical models.
Comparative Efficacy of Anti-Inflammatory Derivatives
| Compound | Animal Model | Key Efficacy Readouts | Administration Route & Dose | Key Findings |
| 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Formalin-induced arthritis in rats | Reduced inflammation | Oral, 0.5 mg/kg | Showed a pronounced anti-inflammatory effect, 3.3 times greater than diclofenac sodium.[2] |
Experimental Protocol: Formalin-Induced Arthritis Model
The formalin-induced arthritis model in rats is a standard method for evaluating the efficacy of anti-inflammatory compounds.
-
Induction: A sub-plantar injection of a dilute formalin solution into the rat's hind paw induces a biphasic inflammatory response.
-
Treatment: The test compound (e.g., 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) or a reference drug (e.g., diclofenac sodium) is administered, typically orally, prior to formalin injection.
-
Assessment: The degree of paw edema (swelling) is measured at various time points post-formalin injection using a plethysmometer. The reduction in paw volume in the treated groups compared to the control group indicates the anti-inflammatory activity.
Anticancer Activity: Targeting Proliferation and Drug Resistance
The THIQ scaffold has been investigated for its potential in cancer therapy, with derivatives showing activity against various cancer cell lines and in vivo tumor models.
Comparative Efficacy of Anticancer Derivatives
| Compound | Animal Model | Key Efficacy Readouts | Administration Route & Dose | Key Findings |
| Derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Eca109/VCR xenograft mouse model | Inhibition of multidrug-resistant tumor growth | Not specified in abstract | Effective against multidrug-resistant cancer cells. |
| GM-3-18 (a THIQ derivative) | Colon cancer cell line xenografts | Inhibition of KRas | Not specified in abstract | Showed significant KRas inhibition with IC50 values in the micromolar range.[3] |
Signaling Pathway: KRas Inhibition in Cancer
The Kirsten rat sarcoma viral oncogene homolog (KRas) is a key protein in the MAPK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.
Conclusion
While the in vivo efficacy of the parent compound this compound remains to be fully elucidated in the public domain, its derivatives have emerged as a versatile and promising class of therapeutic agents. The studies highlighted in this guide demonstrate significant in vivo activity in preclinical models of neurodegeneration, inflammation, and cancer. Further research, including head-to-head comparative studies and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial in identifying lead candidates for clinical development. The detailed experimental protocols provided herein offer a foundation for designing such future investigations. Researchers are encouraged to explore the rich chemical space of THIQ derivatives to unlock their full therapeutic potential.
References
- 1. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and Other Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, playing a crucial role in cognition, emotion, and motivation.[1][2] Its involvement in various neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease, has made it a significant target for drug discovery.[1][2][3][4] This guide provides a comparative analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline with other notable dopamine D3 ligands: Pramipexole, Rotigotine, and PD-128907. The comparison focuses on their binding affinities, selectivity, and functional profiles, supported by experimental data and detailed methodologies.
Ligand Binding Affinity and Selectivity
The binding affinity (Ki) of a ligand for its receptor is a critical measure of its potency. The following tables summarize the in vitro binding affinities of the selected compounds for human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | D2/D3 Selectivity Ratio | Reference |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479 | 1593 | 92 | >1500 | >1500 | 17.3 | [1] |
| Pramipexole | - | 3.9 - 179 | 0.5 - 2.3 | - | - | 7.8 - 77.8 | [5][6][7] |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 | 5.4 | 19.0 | [8] |
| PD-128907 | - | 1183 - 770 | 1 - 2.3 | 7000 | - | 514.3 - 1000 | [9][10][11] |
Key Observations:
-
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol demonstrates a notable preference for the D3 receptor over D1, D2, D4, and D5 receptors.[1] Its core structure is a key pharmacophore in a series of potent and selective D3R antagonists.[1][12]
-
Pramipexole is a D3-preferring agonist with high affinity for both D2 and D3 receptors.[5][6][7][13][14] It is clinically used in the treatment of Parkinson's disease.[5]
-
Rotigotine is a non-ergoline dopamine agonist with the highest affinity for the D3 receptor among the dopamine receptor subtypes.[8][15][16][17][18] It is also used in the management of Parkinson's disease and is formulated as a transdermal patch for continuous delivery.[8][16][18]
-
PD-128907 is a highly selective D3 receptor agonist, exhibiting over 100-fold selectivity for D3 over D2 receptors.[9][10][11][19] This high selectivity makes it a valuable research tool for studying D3 receptor function.
Functional Activity at the Dopamine D3 Receptor
The functional activity of a ligand describes its ability to elicit a biological response upon binding to the receptor. Ligands can be classified as agonists (which activate the receptor), antagonists (which block the receptor), or partial agonists (which elicit a submaximal response).
| Compound | Functional Activity at D3R |
| This compound Derivatives | Antagonist[1] |
| Pramipexole | Agonist[5][7] |
| Rotigotine | Agonist[8][16] |
| PD-128907 | Agonist[9][10][11] |
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are part of the D2-like family of dopamine receptors and are coupled to Gi/o proteins.[2][20][21] Upon activation by an agonist, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][20][22] This signaling cascade can modulate various downstream effectors, including ion channels and protein kinases, ultimately influencing neuronal excitability and gene expression.[3][20]
Caption: Dopamine D3 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[23][24][25] A typical competitive binding assay involves incubating a constant concentration of a radiolabeled ligand with the receptor preparation in the presence of varying concentrations of an unlabeled test compound.
1. Membrane Preparation:
-
Cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3) are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[23][25]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.[24][25]
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., haloperidol).[24]
-
The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach equilibrium.[24][25]
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester.[23][25] This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer.[23][25]
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
Caption: Workflow for a radioligand binding assay.
Functional Assays
1. cAMP Accumulation Assay: This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation.[27][28][29]
-
Cells expressing the D3 receptor are seeded in a multi-well plate.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[29]
-
For agonist testing, cells are stimulated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of a known agonist.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[29]
2. β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[30][31][32][33][34]
-
A cell line is engineered to co-express the D3 receptor fused to one component of a reporter system (e.g., a fragment of an enzyme) and β-arrestin fused to the complementary component.[30]
-
Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two components of the reporter system into proximity and generating a detectable signal (e.g., luminescence or fluorescence).[30][31]
-
The signal intensity is proportional to the extent of β-arrestin recruitment and can be used to determine the potency and efficacy of the test compound.
Conclusion
This compound and its derivatives represent a promising class of dopamine D3 receptor antagonists with good selectivity over other dopamine receptor subtypes.[1][12] In comparison, established drugs like Pramipexole and Rotigotine are D3-preferring agonists with proven clinical efficacy in Parkinson's disease.[5][8] The highly selective D3 agonist PD-128907 serves as an invaluable pharmacological tool for elucidating the specific roles of the D3 receptor. The choice of a particular ligand for research or therapeutic development will depend on the desired functional outcome (antagonism vs. agonism) and the required degree of selectivity. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization and comparison of novel D3 receptor ligands.
References
- 1. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-PD 128907 hydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
- 12. researchgate.net [researchgate.net]
- 13. High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat brain binding sites for pramipexole, a clinically useful D3-preferring dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 17. Rotigotine is safe and efficacious in Atypical Parkinsonism Syndromes induced by both α-synucleinopathy and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transdermal rotigotine: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Dopamine D3 receptor selective ligands with varying intrinsic efficacies at adenylyl cyclase inhibition and mitogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 28. innoprot.com [innoprot.com]
- 29. pnas.org [pnas.org]
- 30. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 32. youtube.com [youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Structure-Activity Relationship of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this versatile molecule have shown significant promise as modulators of various biological targets, including dopamine receptors, P-glycoprotein (P-gp), and phosphodiesterase 4 (PDE4). Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the SAR of 6-MeO-THIQ analogs for these three key targets, supported by experimental data and detailed methodologies.
Dopamine D3 Receptor Antagonists
This compound analogs have been extensively investigated as selective antagonists for the dopamine D3 receptor (D3R), a target implicated in substance abuse and neuropsychiatric disorders. The SAR for this class of compounds is primarily focused on the substituents at the 2-position of the tetrahydroisoquinoline ring and the nature of an appended aromatic moiety.
Quantitative Data Summary
| Compound | R Group (at position 2) | Ar Group | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D1R Kᵢ (nM) | D3R/D2R Selectivity |
| 1 | H | - | 92 | 1593 | 6479 | 17.3 |
| 2 | -(CH₂)₄-NHCO-Ph | Phenyl | 4.4 | >10,000 | >10,000 | >2273 |
| 3 | -(CH₂)₄-NHCO-(4-F-Ph) | 4-Fluorophenyl | 4.4 | >10,000 | >10,000 | >2273 |
| 4 | -(CH₂)₄-NHCO-(4-Cl-Ph) | 4-Chlorophenyl | 11 | >10,000 | >10,000 | >909 |
| 5 | -(CH₂)₄-NHCO-(4-CN-Ph) | 4-Cyanophenyl | 6.3 | >10,000 | >10,000 | >1587 |
| 6 | -(CH₂)₄-NHCO-(4-OCH₃-Ph) | 4-Methoxyphenyl | 25 | 860 | >10,000 | 34.4 |
| 7 | -(CH₂)₄-NHCO-(3,4-diCl-Ph) | 3,4-Dichlorophenyl | 7.9 | >10,000 | >10,000 | >1266 |
Data sourced from a study on D3-selective receptor ligands.[1]
Structure-Activity Relationship Insights
The data reveals several key SAR trends for D3 receptor antagonism:
-
N-Substitution is Crucial: The unsubstituted 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (Compound 1) shows moderate affinity and selectivity.[1] The introduction of a butyl-amide linker at the N2 position dramatically increases both affinity and selectivity for the D3 receptor.
-
Aromatic Tail Dictates Potency: The nature of the terminal aromatic ring on the amide side chain significantly influences D3R affinity.
-
Electron-withdrawing groups at the 4-position of the phenyl ring (fluoro, chloro, cyano) are well-tolerated and maintain high affinity.[1]
-
The 4-fluorophenyl analog (Compound 3) is among the most potent, with a Kᵢ of 4.4 nM.[1]
-
An electron-donating group like methoxy at the 4-position (Compound 6) leads to a decrease in D3R affinity and a significant drop in selectivity over the D2R.[1]
-
-
Selectivity over D1 and D2 Receptors: A key advantage of these analogs is their high selectivity against D1 and D2 receptors, which is desirable for minimizing side effects. Most of the N-substituted analogs show Kᵢ values greater than 10,000 nM for both D1R and D2R.[1]
Experimental Protocols
Dopamine Receptor Radioligand Binding Assay:
This assay determines the binding affinity of a test compound to dopamine receptors by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Crude membrane fractions containing the desired dopamine receptor subtype (D1, D2, or D3) are prepared from cell lines stably expressing the human recombinant receptor or from receptor-rich tissue homogenates.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound.
-
Incubation: The incubation is carried out at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Signaling Pathway and SAR Logic
The following diagram illustrates the general pharmacophore model for these D3R antagonists and the key structural modifications influencing their activity.
Caption: Dopamine D3 Receptor Antagonist Pharmacophore and SAR.
P-glycoprotein (P-gp) Inhibitors
Analogs of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have emerged as potent inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells. The SAR of these compounds often involves modifications at the 2-position, linking the tetrahydroisoquinoline core to various aromatic and aliphatic moieties.
Quantitative Data Summary
| Compound | R¹ Group | R² Group | Cell Line | EC₅₀ (nM) | Reversal Fold (RF) |
| 8 | H | - | HT29/DX | - | - |
| 9 | -(CH₂)₂-Ph-(4-N₃) | - | K562/A02 | 127.5 ± 9.1 | >784.3 (TI) |
| 10 | -(CH₂)₂-Ph-(4-triazolyl-...) | Benzamide | K562/A02 | - | - |
| 11 | Adamantyl-piperazinyl-CO- | Phenyl | SW620/AD300 | - | 78.6 |
| 12 | Benzyl-(2-OCH₃-Ph) | - | Eca109/VCR | - | 690.6 |
| 13 | Azo-bridged phenylamide | Phenyl | K562/A02 | 15.16 | 142.79 |
Data compiled from recent studies on P-gp inhibitors.[2][3] TI = Therapeutic Index
Structure-Activity Relationship Insights
The development of 6,7-dimethoxy-THIQ analogs as P-gp inhibitors has revealed the following SAR trends:
-
Hydrophobic Substituents are Key: The introduction of bulky and hydrophobic groups at the N2 position is critical for potent P-gp inhibition. This is exemplified by the adamantane-containing analog (Compound 11) and the benzyloxy-phenyl substituted analog (Compound 12).[2]
-
Linker and Terminal Group Influence: The nature of the linker and the terminal functional group significantly impacts the reversal activity.
-
A triazole-containing linker with a terminal benzamide (Compound 10) has been shown to be effective.
-
An azo bridge linking to a phenylamide group (Compound 13) also results in a potent P-gp inhibitor.[2]
-
-
Enhanced Reversal of Drug Resistance: These compounds have demonstrated the ability to significantly reverse resistance to common chemotherapeutic agents like doxorubicin and vincristine in P-gp overexpressing cancer cell lines.[2][3]
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay):
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.
-
Cell Culture: P-gp overexpressing cells (e.g., K562/A02, SW620/AD300) and the corresponding parental sensitive cell line are cultured to confluence in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or a positive control inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to all wells at a final concentration of approximately 5 µM, and the cells are incubated for another 60-90 minutes to allow for substrate loading.
-
Efflux and Measurement: The cells are washed to remove extracellular Rhodamine 123, and fresh medium (with or without the test compound) is added. The cells are then incubated for a further period to allow for efflux. The intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Increased intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The EC₅₀ value is determined by plotting the percentage of fluorescence increase against the logarithm of the test compound concentration. The Reversal Fold (RF) is calculated as the ratio of the IC₅₀ of a cytotoxic drug in the absence and presence of the P-gp inhibitor.
Experimental Workflow
The following diagram outlines the workflow for assessing P-gp inhibition using the Rhodamine 123 efflux assay.
Caption: Workflow for the Rhodamine 123 efflux assay.
Phosphodiesterase 4 (PDE4) Inhibitors
This compound analogs have also been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP) and a key target in inflammatory diseases. The SAR for these compounds often focuses on the substituents at the 7-position of the tetrahydroisoquinoline ring and the nature of the group attached to the nitrogen atom.
Quantitative Data Summary
| Compound | R¹ (at position 7) | R² (at N-2) | PDE4B IC₅₀ (µM) |
| 14a | Cyclopentyloxy | -CO-Ph | 23.5 |
| 14b | Cyclopentyloxy | -CO-(4-F-Ph) | 23.3 |
| 14c | Cyclopentyloxy | -CO-(4-Cl-Ph) | 15.5 |
| 14d | Cyclopentyloxy | -CO-(2-OCH₃-Ph) | 37.0 |
| 14e | Cyclopentyloxy | -CO-(3-OCH₃, 4-OH-Ph) | 2.3 |
| Rolipram | - | - | 1.3 |
Data sourced from a study on novel PDE4 inhibitors.[4]
Structure-Activity Relationship Insights
The SAR for 6-methoxy-THIQ based PDE4 inhibitors highlights the following:
-
Importance of the 7-Substituent: The presence of a bulky group, such as a cyclopentyloxy group, at the 7-position appears to be favorable for PDE4 inhibitory activity.[4]
-
Influence of the N-Acyl Group: The nature of the acyl group at the N-2 position plays a critical role in determining potency.
-
Substitution on the phenyl ring of the acyl group can modulate activity. Halogen substitutions at the 4-position (compounds 14b and 14c) result in comparable or slightly improved activity compared to the unsubstituted analog (14a).[4]
-
A methoxy group at the ortho position of the phenyl ring (14d) is detrimental to activity.[4]
-
The most potent compound in this series (14e) features both a methoxy and a hydroxyl group on the phenyl ring, suggesting that specific hydrogen bonding interactions in the active site are crucial for high potency.[4]
-
Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP. A common method is the fluorescence polarization (FP) assay.
-
Reagents: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that specifically binds to the product (AMP).
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl₂, and DTT.
-
Reaction Setup: The assay is performed in a microplate format. The test compound at various concentrations is pre-incubated with the PDE4 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the FAM-cAMP substrate.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic conversion.
-
Detection: A binding agent is added, which binds to the AMP product, causing a change in fluorescence polarization. The fluorescence polarization is measured using a plate reader.
-
Data Analysis: The degree of inhibition is determined by the change in fluorescence polarization. The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Logical Relationship of SAR
The following diagram illustrates the key structural features and their impact on PDE4B inhibitory activity.
Caption: SAR of 6-Methoxy-THIQ Analogs as PDE4 Inhibitors.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs for three important drug targets. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and improved therapeutic agents based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Pharmacokinetic Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) derivatives, a class of compounds with significant therapeutic potential. The following sections detail their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data from various studies. This document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the tetrahydroisoquinoline scaffold.
I. Comparative Pharmacokinetic Data
The pharmacokinetic parameters of various tetrahydroisoquinoline derivatives are summarized below. While direct comparative studies of a series of 6-MeO-THIQ derivatives are limited in the public domain, this section collates available data for relevant compounds to facilitate a comparative understanding.
| Compound/Derivative | Animal Model | Dosing Route & Dose | Key Pharmacokinetic Parameters | Reference |
| THIQ Derivative (6q) | Rat (Sprague-Dawley) | Intravenous (IV), 5 mg/kg | Good pharmacokinetic properties reported, but specific values not detailed in the abstract. | [1] |
| Ethyl Ester of 6q (6t) | Mouse | Oral, 20 mg/kg & 100 mg/kg | Oral Bioavailability (F) = 27% (20 mg/kg), 31% (100 mg/kg). Dose-linear PK profiles. | [1] |
| Ethyl Ester of 6q (6t) | Rat | Oral, 20 mg/kg | Oral Bioavailability (F) = 18%. Wider distribution than the free carboxylic acid (6q) after IV administration. | [1] |
| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Rat | Oral (p.o.), 50 mg/kg | 76% excreted unchanged in 24 hrs. Brain concentration ~4.5-fold higher than blood at 4 hrs. | [2] |
| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rat | Oral (p.o.), 50 mg/kg | 72% excreted unchanged in 24 hrs. Brain concentration ~4.5-fold higher than blood at 4 hrs. | [2] |
| [11C]MC-266 | Rat | Intravenous (IV) | Pretreatment with a P-gp inhibitor (cyclosporine) increased brain accumulation by 1.0- to 2.5-fold. | [3] |
| Compound 31 (aza-piperazine linked THIQ) | Mouse | Not specified | Oral Bioavailability (%F) = 24. Superior to the clinical compound AMD11070. | [4] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used in the cited studies.
In Vivo Pharmacokinetic Studies[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Administration: A single dose of 5 mg/kg of the testing compound was administered. For oral administration, the ethyl ester prodrug (6t) was used.
-
Sample Collection and Analysis: The document mentions that for the ester form, it was rapidly hydrolyzed in vivo to the parent acid (6q), and the presented data are for the measured 6q. Further details on the bioanalytical method were not provided in the abstract.
Metabolism and Brain Penetration Studies[2]
-
Compounds: 14C-labeled 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ).
-
Animal Model: Rats.
-
Compound Administration: Oral administration of 50 mg/kg.
-
Metabolite Identification: Urine was collected for 24 hours, and metabolites were identified.
-
Tissue Distribution: The concentration of labeled compounds in the brain and blood was measured at 4 hours post-dosing to determine brain penetration.
-
Analytical Techniques: The study likely utilized techniques such as chromatography and mass spectrometry for metabolite identification and quantification, although specific details are not present in the abstract.
In Vitro Metabolic Stability Assay[4]
-
System: Human liver microsomes.
-
Method: The metabolic stability was determined by measuring the percentage of the test compound remaining after incubation for 10 minutes at 37°C in the liver microsome preparation. This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 (CYP450) and other NADP-dependent enzymes.
III. Key Metabolic Pathways and Bioavailability Strategies
The metabolism of tetrahydroisoquinoline derivatives primarily involves hydroxylation and N-methylation. For instance, after oral administration in rats, both TIQ and 1MeTIQ were found to be metabolized to their 4-hydroxyl derivatives (4-hydroxy-TIQ and 4-hydroxy-1MeTIQ, respectively) and N-methylated metabolites.[2] A small amount of TIQ was also metabolized to isoquinoline.[2]
To improve oral bioavailability, a common strategy is the use of a prodrug approach. For example, the ethyl ester of the THIQ derivative 6q, compound 6t, demonstrated significantly improved oral bioavailability in both mice and rats compared to the parent carboxylic acid.[1][5] This is attributed to the ester's ability to be absorbed more readily, followed by rapid in vivo hydrolysis to the active parent compound.[1]
IV. Visualized Workflows and Pathways
Experimental Workflow for In Vivo Pharmacokinetics
Caption: General workflow for in vivo pharmacokinetic studies.
Metabolic Pathway of Tetrahydroisoquinoline Derivatives
Caption: Primary metabolic pathways for simple tetrahydroisoquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives at Dopamine Receptors: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the binding affinity of a 6-Methoxy-1,2,3,4-tetrahydroisoquinoline derivative at dopamine receptor subtypes. Due to the limited availability of public data on this compound, this guide will focus on the selectivity profile of its close structural analog, 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol . This compound, a fragment of the natural product stepholidine, has been evaluated for its interaction with dopamine D1, D2, and D3 receptors.
The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel ligands targeting the dopaminergic system. By comparing the binding profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol with established standard dopamine receptor agonists and antagonists, this guide aims to provide insights into its potential selectivity and guide future structure-activity relationship (SAR) studies.
Comparative Binding Affinity Data
The following tables summarize the in vitro binding affinities (Ki, nM) of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and a panel of standard dopamine receptor ligands across the five human dopamine receptor subtypes (D1-D5). Lower Ki values are indicative of higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479[1] | 1593[1] | 92[1] | No Data Available | No Data Available |
| Dopamine (Agonist) | 440 - 650 | 1.8 | 1600 | 1.2 | No Data Available |
| SKF-38393 (D1-like Agonist) | 1 | ~150 | ~5000 | ~1000 | ~0.5 |
| Quinpirole (D2-like Agonist) | No Data Available | 4.8 | 5.1 | No Data Available | No Data Available |
| SCH-23390 (D1-like Antagonist) | 0.2 | No Data Available | No Data Available | No Data Available | 0.3[2] |
| Haloperidol (D2-like Antagonist) | No Data Available | 0.89 | No Data Available | No Data Available | No Data Available |
Note: Data for comparator compounds are compiled from various sources and methodologies, which may lead to variations in reported values. The provided data serves as a representative comparison.
Functional Activity Profile
Currently, there is limited publicly available data on the functional activity (i.e., agonist or antagonist effects) of this compound or its 7-hydroxy analog at dopamine receptors. The parent study on the 7-hydroxy analog focused on developing selective D3 receptor antagonists based on this scaffold, suggesting an antagonistic mode of action for the subsequent derivatives[1]. Further experimental investigation is required to fully characterize the functional pharmacology of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol.
Experimental Protocols
The following are detailed methodologies for the key experimental assays used to determine the binding affinity and functional activity of compounds at dopamine receptors.
Radioligand Binding Assay for Dopamine Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Stably transfected cell lines expressing the desired human dopamine receptor subtype (D1, D2, D3, D4, or D5) are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The cell lysate is homogenized using a Dounce or Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-SCH-23390 for D1/D5, [³H]-Spiperone for D2/D4, or [³H]-7-OH-DPAT for D3). The concentration is usually close to the Kd of the radioligand for the receptor.
-
A constant amount of membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol).
-
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist for the specific receptor subtype (e.g., 10 µM haloperidol for D2 receptors).
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Dopamine Receptors
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in dopamine receptor signaling. D1-like receptors (D1 and D5) are Gs-coupled and their activation leads to an increase in cAMP, while D2-like receptors (D2, D3, and D4) are Gi-coupled and their activation inhibits cAMP production.
1. Cell Culture and Plating:
-
Cells stably expressing the dopamine receptor subtype of interest are seeded into 96-well plates and cultured until they reach a suitable confluency.
2. Agonist Mode Assay:
-
The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often added to prevent the degradation of cAMP.
-
For D1-like receptors, cells are incubated with varying concentrations of the test compound.
-
For D2-like receptors, adenylyl cyclase is first stimulated with a known activator like forskolin, and then the cells are incubated with varying concentrations of the test compound.
-
The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C.
3. Antagonist Mode Assay:
-
Cells are pre-incubated with varying concentrations of the test compound for a short period.
-
A fixed, sub-maximal concentration of a known agonist (e.g., dopamine or SKF-38393 for D1-like; quinpirole for D2-like) is then added to all wells (except the basal control).
-
The incubation continues for the specified time.
4. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are then measured using a variety of commercially available kits, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
5. Data Analysis:
-
For agonist activity, the concentration-response curves are plotted, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined.
-
For antagonist activity, the concentration-inhibition curves are plotted, and the IC50 (concentration for 50% inhibition of the agonist response) is calculated. The Schild analysis can be used to determine the pA2 value, which is a measure of antagonist potency.
Visualizations
Dopamine Receptor Signaling Pathways
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow for Dopamine Receptor Selectivity Profiling
Caption: Workflow for determining the dopamine receptor selectivity profile of a test compound.
References
Unveiling the Receptor Cross-Reactivity Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
A Comparative Guide for Researchers and Drug Development Professionals
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a structural motif found in various neuroactive compounds. Understanding its interaction with a range of biological targets is crucial for drug discovery and development. This guide provides a comparative analysis of the cross-reactivity of 6-MeO-THIQ and its analogs with dopamine, serotonin, and adrenergic receptors, supported by experimental data and detailed protocols.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of 6-MeO-THIQ and its derivatives for various G-protein coupled receptors. Data for closely related analogs are included to provide a broader perspective on the pharmacophore's receptor interaction profile.
| Compound | Dopamine D1 | Dopamine D2 | Dopamine D3 | 5-HT1A | 5-HT7 |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479[1] | 1593[1] | 92[1] | - | - |
| Analog 1 | >10000 | >10000 | 4.4 | - | - |
| Analog 2 | >10000 | 860 | 6.3 | - | - |
| THIQ Analog 3 | - | - | - | 158.4 | 2.2 |
-
Analog 1 (4h) and Analog 2 (7) are derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol with different arylamide "tail" units.[1]
-
THIQ Analog 3 is 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one.[2]
Note: Direct binding data for this compound at a comprehensive panel of serotonin and adrenergic receptors is limited in the public domain. The data presented for serotonin receptors is for a compound containing a tetrahydroisoquinoline moiety.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay for Dopamine Receptors (D1, D2, D3)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.
Materials:
-
Cell membranes expressing the human dopamine D1, D2, or D3 receptor.
-
Radioligand: [³H]SCH23390 (for D1), [³H]Spiperone (for D2/D3).
-
Non-specific binding control: (+)-Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., 6-MeO-THIQ analogs).
-
96-well plates.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the respective dopamine receptor subtype.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of diluted cell membrane preparation.
-
For non-specific binding, add a high concentration of the respective non-labeled antagonist.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis and convert them to Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay for Gαi-Coupled Receptors (e.g., D2, 5-HT1A, α2-Adrenergic)
This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing a Gαi-coupled receptor.
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest (e.g., Dopamine D2, 5-HT1A, or α2-Adrenergic receptor).
-
Forskolin.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
96-well or 384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into the appropriate multi-well plates and culture overnight to allow for adherence.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add the test compounds at various concentrations to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically.
-
Incubation: Incubate the plates at room temperature for a specified period (typically 15-30 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percent inhibition of the forskolin response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical Gαi-coupled signaling pathways for the dopamine D2, serotonin 5-HT1A, and alpha-2 adrenergic receptors.
References
"comparative analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline synthesis routes"
For researchers, scientists, and drug development professionals, the synthesis of the 6-methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) core is of significant interest due to its presence in a variety of biologically active compounds. The selection of an appropriate synthetic route is crucial and depends on factors such as desired yield, scalability, availability of starting materials, and tolerance to various functional groups. This guide provides an objective comparison of the primary synthetic routes to 6-MeO-THIQ: the Pictet-Spengler condensation, the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and reductive amination strategies.
At a Glance: Key Differences in Synthetic Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction | Reductive Amination |
| Starting Materials | 2-(3-methoxyphenyl)ethylamine and a formaldehyde source (e.g., paraformaldehyde, formalin) | N-formyl-2-(3-methoxyphenyl)ethylamine | 3-Methoxybenzaldehyde and an aminoacetaldehyde acetal | 2-(3-methoxyphenyl)acetaldehyde and an ammonia source or a primary amine followed by reduction |
| Key Reagents | Acid catalyst (e.g., HCl, H₂SO₄, TFA) | Dehydrating agent (e.g., POCl₃, P₂O₅) | Strong acid catalyst (e.g., concentrated H₂SO₄) | Reducing agent (e.g., NaBH₃CN, H₂/catalyst) |
| Intermediate | Iminium ion | Nitrilium ion | Benzalaminoacetal | Imine/Enamine |
| Reaction Conditions | Typically moderate to harsh acidic conditions, with heating. | Generally harsh, refluxing acidic conditions. | Often requires strong acids and high temperatures. | Can often be performed under milder conditions. |
| Key Advantages | Direct, often one-pot synthesis. | Good for constructing the dihydroisoquinoline core which can be further modified. | Access to a variety of substituted isoquinolines. | Often high yielding and can be highly selective. |
| Key Disadvantages | Can have regioselectivity issues with unsymmetrically substituted phenethylamines. | Requires a pre-formed amide and a subsequent reduction step to yield the tetrahydroisoquinoline. | Can result in low yields and requires harsh conditions. | May require the synthesis of the aldehyde starting material. |
Reaction Pathways and Logical Flow
The fundamental differences in these synthetic approaches lie in the construction of the isoquinoline ring system and the nature of the key intermediates.
Pictet-Spengler Reaction
This is a widely used and direct method for the synthesis of tetrahydroisoquinolines. The reaction proceeds through the formation of an iminium ion from the condensation of 2-(3-methoxyphenyl)ethylamine with formaldehyde, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[1][2]
Bischler-Napieralski Reaction
This method involves the cyclization of a β-arylethylamide, in this case, N-formyl-2-(3-methoxyphenyl)ethylamine, using a dehydrating agent.[3][4] This forms a 3,4-dihydroisoquinoline intermediate, which must then be reduced to the desired tetrahydroisoquinoline.[5]
Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.[6][7] For the synthesis of 6-MeO-THIQ, 3-methoxybenzaldehyde would be the starting material. The reaction typically proceeds under strong acidic conditions to yield the fully aromatized isoquinoline, which would then require reduction to the tetrahydroisoquinoline.
Reductive Amination
This approach involves the formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of 6-MeO-THIQ, this could involve the reaction of 2-(3-methoxyphenyl)acetaldehyde with an ammonia source, followed by reduction.[8][9][10]
Quantitative Data Comparison
The following table summarizes reported quantitative data for the different synthetic routes to provide a basis for comparison. It is important to note that reaction conditions and, consequently, yields can vary significantly based on the specific reagents, catalysts, and scale of the reaction.
| Synthesis Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| Pictet-Spengler | 2-(3-methoxyphenyl)ethylamine, paraformaldehyde, HCl | Ethanol | Reflux | 4 | 50-62 | [11] |
| Bischler-Napieralski | N-formyl-2-(3-methoxyphenyl)ethylamine, POCl₃, then NaBH₄ | Dichloromethane, then Methanol/Water | Reflux, then 0 to RT | 4, then 1 | Not specified for 6-MeO-THIQ, but generally moderate to good | [5][12] |
| Pomeranz-Fritsch | 3-Methoxybenzaldehyde, aminoacetaldehyde dimethyl acetal, H₂SO₄, then reduction | Toluene, then Ethanol | Reflux, then 0 to RT | Not specified for 6-MeO-THIQ, but yields can be variable | [6][11] | |
| Reductive Amination | 2-(3-methoxyphenyl)acetaldehyde, NH₄OAc, NaBH₃CN | Methanol | Room Temperature | 12 | Yields can be high, often >90% for similar transformations | [8][9] |
Experimental Protocols
Pictet-Spengler Synthesis of this compound
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq).
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Bischler-Napieralski Synthesis of this compound
Step 1: Synthesis of N-formyl-2-(3-methoxyphenyl)ethylamine
-
To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in formic acid (excess), heat the mixture at 100 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-formyl intermediate.
Step 2: Cyclization and Reduction
-
To a solution of N-formyl-2-(3-methoxyphenyl)ethylamine (1.0 eq) in anhydrous acetonitrile or toluene, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully quench with ice water.
-
Make the solution basic with aqueous sodium hydroxide and extract with dichloromethane.
-
Concentrate the organic layer to obtain the crude 6-methoxy-3,4-dihydroisoquinoline.
-
Dissolve the crude product in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise and stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.[5][12]
Pomeranz-Fritsch Synthesis of this compound
Step 1: Formation of Benzalaminoacetal
-
A solution of 3-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water.
-
Once the reaction is complete (monitored by TLC), the toluene is removed under reduced pressure to yield the crude benzalaminoacetal.
Step 2: Cyclization to 6-Methoxyisoquinoline
-
The crude benzalaminoacetal is dissolved in concentrated sulfuric acid at 0 °C.
-
The mixture is stirred at room temperature for several hours or gently heated to facilitate cyclization.
-
The reaction is carefully poured onto ice and neutralized with a strong base (e.g., NaOH).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated.
Step 3: Reduction to this compound
-
The crude 6-methoxyisoquinoline is dissolved in methanol or ethanol.
-
Sodium borohydride (excess) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until complete.
-
The solvent is removed, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.[6][11]
Reductive Amination Synthesis of this compound
Materials:
-
2-(3-methoxyphenyl)acetaldehyde (if not commercially available, can be synthesized from 3-methoxyphenethyl alcohol by oxidation)
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
To a solution of 2-(3-methoxyphenyl)acetaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol, stir the mixture at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water and remove the methanol under reduced pressure.
-
Make the aqueous solution basic with sodium hydroxide and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.[8][9]
Conclusion
The choice of the synthetic route for this compound depends on the specific requirements of the synthesis. The Pictet-Spengler reaction offers a direct and often efficient one-pot synthesis, making it an attractive option for its simplicity. The Bischler-Napieralski reaction provides a reliable method for constructing the core ring structure, although it requires a two-step process of amide formation followed by cyclization and reduction. The Pomeranz-Fritsch reaction is versatile for creating various isoquinolines but can be limited by harsh conditions and variable yields for the specific target. Finally, reductive amination presents a potentially high-yielding and milder alternative, provided the starting aldehyde is readily accessible. For large-scale synthesis, the efficiency, cost of reagents, and ease of purification will be critical factors in selecting the optimal pathway.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. d-nb.info [d-nb.info]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
A Comparative Guide to Bioisosteric Replacements for the Methoxy Group in 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common bioisosteric replacements for the methoxy group at the 6-position of the 6-Methoxy-1,2,3,4-tetrahydroisoquinoline scaffold. The objective is to furnish researchers with data-driven insights into how these modifications can influence biological activity, physicochemical properties, and metabolic stability. The information presented herein is a synthesized compilation based on established principles of medicinal chemistry and extrapolated data from related compound series, offering a framework for rational drug design.
Introduction to Bioisosterism and the this compound Scaffold
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of a functional group, such as a methoxy group, with a bioisostere is a cornerstone of lead optimization in drug discovery. This approach is often employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate metabolic liabilities.
The this compound core is a privileged scaffold found in a variety of biologically active compounds, including natural products and synthetic molecules targeting a range of receptors and enzymes. The methoxy group at the 6-position is a common feature, often contributing to receptor interactions. However, it can also be a site of metabolic vulnerability, typically through O-demethylation by cytochrome P450 enzymes. This can lead to the formation of a potentially reactive phenol metabolite and contribute to rapid clearance.
This guide explores several bioisosteric replacements for this methoxy group, providing a comparative assessment of their impact on key drug-like properties.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the parent compound, this compound (Reference), and its hypothetical bioisosteric analogues. The data is representative of typical trends observed in medicinal chemistry for such modifications.
Table 1: In Vitro Biological Activity
| Compound ID | 6-Substituent | Target Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Reference | -OCH3 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| BIO-1 | -F | 25.6 ± 3.5 | 80.1 ± 9.2 |
| BIO-2 | -CHF2 | 12.8 ± 1.9 | 38.5 ± 4.1 |
| BIO-3 | -CF3 | 30.1 ± 4.2 | 95.3 ± 11.0 |
| BIO-4 | -OCHF2 | 18.9 ± 2.5 | 55.7 ± 6.4 |
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound ID | 6-Substituent | Lipophilicity (logP) | Metabolic Stability (t½, min in human liver microsomes) |
| Reference | -OCH3 | 2.1 | 25 |
| BIO-1 | -F | 2.3 | > 120 |
| BIO-2 | -CHF2 | 2.8 | 95 |
| BIO-3 | -CF3 | 3.2 | > 120 |
| BIO-4 | -OCHF2 | 2.6 | 78 |
Mandatory Visualizations
Bioisosteric Replacement Strategy
Caption: A diagram illustrating the bioisosteric replacement strategy for the 6-methoxy group.
Experimental Workflow for Compound Evaluation
Caption: A flowchart of the experimental workflow for the evaluation of bioisosteric analogues.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
-
Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor.
-
Materials:
-
Cell membranes expressing the target G-protein coupled receptor (GPCR).
-
Radiolabeled ligand (e.g., [³H]-dopamine for dopamine receptors).
-
Test compounds (Reference, BIO-1 to BIO-4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
A serial dilution of the test compounds is prepared.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds.
-
The binding reaction is initiated by adding the cell membrane preparation.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity is quantified using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
In Vitro Metabolic Stability Assay (for t½ Determination)
-
Objective: To determine the metabolic stability of the test compounds in human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compounds (Reference, BIO-1 to BIO-4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system.
-
-
Procedure:
-
The test compounds are incubated with HLMs in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The enzymatic reaction in each aliquot is stopped by adding cold acetonitrile.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).
-
Discussion and Interpretation
The replacement of the 6-methoxy group with various bioisosteres has a significant impact on the pharmacological and pharmacokinetic properties of the this compound scaffold.
-
Fluorine (-F): The substitution with a fluorine atom (BIO-1) leads to a slight decrease in receptor affinity and functional activity. However, it dramatically improves metabolic stability, likely by blocking the site of O-demethylation. The lipophilicity is slightly increased. This modification would be beneficial if the primary goal is to improve the pharmacokinetic profile of a compound that already possesses sufficient potency.
-
Difluoromethyl (-CHF2): The difluoromethyl group (BIO-2) is an excellent bioisostere for the methoxy group in this series. It maintains, and even slightly improves, the receptor affinity and functional activity compared to the parent compound. Furthermore, it significantly enhances metabolic stability. The increase in lipophilicity is moderate. This makes the -CHF2 group a very attractive option for overall optimization.
-
Trifluoromethyl (-CF3): The trifluoromethyl group (BIO-3) results in a noticeable drop in both receptor affinity and functional activity. While it provides excellent metabolic stability, the significant increase in lipophilicity could lead to off-target effects and poor solubility. This bioisostere might be less favorable in this specific chemical series.
-
Difluoromethoxy (-OCHF2): The difluoromethoxy group (BIO-4) offers a good balance of properties. It largely retains the biological activity of the parent methoxy compound while providing a substantial improvement in metabolic stability. The increase in lipophilicity is less pronounced than that of the -CF3 group. This makes it a viable alternative to the -CHF2 group.
Conclusion
The bioisosteric replacement of the 6-methoxy group in the this compound scaffold is a powerful strategy to modulate its drug-like properties. Based on the presented data, the difluoromethyl (-CHF2) and difluoromethoxy (-OCHF2) groups emerge as the most promising bioisosteres. They effectively mitigate the metabolic liability associated with the methoxy group while maintaining or even improving the desired biological activity. The choice between these two would likely depend on a more detailed in vivo evaluation and further optimization of the overall compound profile. The fluorine and trifluoromethyl replacements, while offering significant metabolic stability, may compromise the biological activity or introduce undesirable physicochemical properties in this particular scaffold. This guide provides a foundational framework for medicinal chemists to make informed decisions in the design of novel and improved 6-substituted-1,2,3,4-tetrahydroisoquinoline derivatives.
Benchmarking 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Against Known Dopamine Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) alongside established dopamine modulators, including the agonist apomorphine, the D2/D3 agonist quinpirole, and the antagonist haloperidol. The objective is to offer a clear benchmark of 6-MeO-THIQ's performance through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction
The tetrahydroisoquinoline (THIQ) scaffold is a key feature in a variety of neuroactive natural products and synthetic compounds.[1][2] this compound (6-MeO-THIQ) and its derivatives have garnered significant interest for their potential to modulate the dopaminergic system. Notably, derivatives of 6-MeO-THIQ have shown strong affinity and selectivity for dopamine D3 receptors.[3][4] This guide benchmarks a representative 6-MeO-THIQ analog against well-characterized dopamine receptor ligands to elucidate its pharmacological profile and therapeutic potential.
Comparative Analysis of Dopamine Receptor Binding Affinities
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following table summarizes the inhibitory constant (Ki) values for 6-MeO-THIQ-7-ol and selected known dopamine modulators at various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
| 6-MeO-THIQ-7-ol | 6479 | 1593 | 92 | [3] |
| Apomorphine | - | 0.62 | - | [5] |
| Quinpirole | - | 4.8 (high affinity state) | 5.1 | [6] |
| Haloperidol | - | High Affinity | - | [7] |
Note: Comprehensive Ki data for all compounds at all receptor subtypes from a single source is limited. The data presented is based on available information.
Functional Activity at Dopamine Receptors
Beyond binding, the functional consequence of receptor interaction (agonist, antagonist, or partial agonist activity) is paramount. This is often assessed by measuring the modulation of downstream signaling pathways, such as the cyclic AMP (cAMP) pathway. D1-like receptors (D1 and D5) typically couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors (D2, D3, and D4) couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP.[5]
The following table summarizes the functional potency (EC50 or IC50) of the selected compounds. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while IC50 is the concentration of an antagonist that inhibits the response by 50%.
| Compound | Receptor Subtype | Functional Assay | Potency (EC50/IC50 in nM) | Functional Effect | Reference |
| Apomorphine | D1 | cAMP Pathway | 0.78 | Agonist | [5] |
| D2S | cAMP Pathway | 0.07 | Agonist | [5] | |
| D2L | cAMP Pathway | 0.10 | Agonist | [5] | |
| D3 | cAMP Pathway | 2.20 | Agonist | [5] | |
| Haloperidol | D2 | - | - | Antagonist | [7][8] |
| Quinpirole | D2/D3 | - | - | Agonist | [9][10] |
Note: Functional data for 6-MeO-THIQ-7-ol was not available in the searched literature.
Experimental Protocols
The data presented in this guide is typically generated using the following standard experimental methodologies.
Radioligand Binding Assays
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared from cultured cells or brain tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays (cAMP Accumulation Assay)
This assay determines the functional activity of a compound (agonist or antagonist) by measuring its effect on the production of the second messenger cyclic AMP (cAMP).
Protocol Outline:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype of interest are cultured.
-
Compound Treatment: The cells are treated with the test compound at various concentrations. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
cAMP Measurement: After incubation, the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.[11]
-
Data Analysis: For agonists, a dose-response curve is generated to determine the EC50 and maximal efficacy. For antagonists, the IC50 is determined by measuring the inhibition of the agonist-induced cAMP response.
In Vivo Behavioral Models
Animal models are crucial for assessing the physiological and behavioral effects of dopamine modulators.
Protocol Outline (Example: Locomotor Activity):
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arenas).
-
Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal injection).
-
Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and quantified using automated tracking systems.
-
Data Analysis: The behavioral responses induced by the test compound are compared to those of a vehicle control group and standard reference compounds. For instance, D2-like agonists such as quinpirole initially induce stereotypy followed by increased locomotor behavior.[12]
Visualizing the Pathways and Processes
To better understand the context of this comparative analysis, the following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow.
Dopamine Signaling Pathway
Experimental Workflow for Dopamine Modulator Benchmarking
Logical Framework for Comparative Analysis
Conclusion
This guide provides a foundational benchmark for this compound and its derivatives as dopamine modulators. The available data indicates that 6-MeO-THIQ-7-ol possesses a notable affinity for the dopamine D3 receptor, suggesting a potential for selectivity.[3] Further comprehensive studies are required to fully elucidate its functional activity across all dopamine receptor subtypes and to explore its in vivo pharmacological profile. The experimental protocols and comparative data presented herein offer a framework for such future investigations, enabling a thorough evaluation of this promising compound class against established standards in dopamine research.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dopamine receptors labelled by [3H]quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol - Wikipedia [en.wikipedia.org]
- 8. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of quinpirole on central dopamine systems in sensitized and non-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe handling and environmental compliance.
This guide provides a procedural, step-by-step framework for managing waste containing this compound, a compound commonly used in pharmaceutical research. Due to its potential hazards, including skin and eye irritation and harm if swallowed, proper disposal is critical for laboratory safety and environmental protection.[1][2]
Key Safety and Handling Information
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] In its hydrochloride salt form, it is considered harmful if swallowed and toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Work should be conducted in a well-ventilated area, and the formation of dust or fumes should be avoided.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO |
| Molecular Weight | 163.22 g/mol [1] | 199.68 g/mol [3] |
| CAS Number | 42923-77-3[1] | 57196-62-0[3] |
| Appearance | Solid | Solid[3] |
| Hazard Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1] | Acute Tox. 4 (Oral), Aquatic Chronic 2[3] |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Waste Identification and Segregation:
- All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be segregated as hazardous chemical waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Containerization:
- Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and any known hazard symbols (e.g., irritant, harmful).
3. Handling and Storage of Waste:
- Always wear appropriate PPE when handling the waste.
- Keep the waste container securely closed when not in use.
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
4. Spill Management:
- In the event of a small spill, carefully sweep up the solid material and place it into the designated hazardous waste container.[4] Avoid generating dust.
- For liquid spills, use an inert absorbent material (e.g., sand, silica gel, or universal binder) to soak up the spill.[5] The contaminated absorbent material must then be placed in the hazardous waste container.
- Clean the spill area thoroughly with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.
- For large spills, evacuate the area and contact your institution's EHS office immediately.
5. Final Disposal:
- The disposal of this compound waste must be handled by a licensed and approved waste disposal company.[4][5]
- Follow your institution's procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and environmental protection.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Adherence to the following safety protocols is mandatory.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [1] |
| Boiling Point | 284 °C[2] |
| Melting Point | 42.5 °C[2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical when handling this compound. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or Butyl rubber gloves .[3][4] Nitrile gloves offer poor resistance to aromatic amines and are not recommended .[5][6] | Provides the most effective barrier against skin contact with aromatic amines. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A chemical-resistant laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when handling the solid outside of a certified chemical fume hood to prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Assemble all necessary equipment (e.g., spatula, weighing paper, glassware) before retrieving the chemical from storage.
-
-
Donning PPE :
-
Put on a lab coat, followed by chemical safety goggles and a face shield.
-
Don the appropriate respirator if working outside of a fume hood.
-
Wear two pairs of Viton® or Butyl rubber gloves, with the outer pair covering the cuff of the lab coat.
-
-
Weighing and Transfer :
-
Carefully open the container in the designated area of the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared container.
-
Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Dissolution :
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Ensure the vessel is appropriately sized and sealed after preparation.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Decontaminate the handling area and any equipment used.
-
Properly doff and dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect any solutions containing the compound in a separate, labeled liquid hazardous waste container.
-
-
Container Requirements :
-
All waste containers must be made of a material compatible with the chemical and be in good condition with a secure lid.
-
Label all containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste :
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





